Technical Documentation Center

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
  • CAS: 17322-51-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Analytical Characterization of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Introduction & Structural Identity N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS Registry Number 17322-51-9) is a highly purified organic molecule[1] classified structurally as an analog of the antihistamine diph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Identity

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS Registry Number 17322-51-9) is a highly purified organic molecule[1] classified structurally as an analog of the antihistamine diphenhydramine[2]. While traditional ethanolamine-class antihistamines—such as diphenhydramine and its p-methyl derivative, Toladryl—rely on a terminal tertiary amine for pharmacological activity, this specific compound features a terminal acetamide group.

This functional group substitution fundamentally alters the molecule's physicochemical properties, acid-base chemistry, and receptor binding affinity. Because of these distinct characteristics, CAS 17322-51-9 is primarily utilized by drug development professionals as a critical synthetic intermediate and as a highly specific reference standard for impurity profiling in pharmaceutical manufacturing[3].

Quantitative Physicochemical Data

To facilitate rapid reference for analytical and synthetic applications, the core physicochemical properties of the compound are summarized below.

PropertyQuantitative Value / Description
Chemical Name N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
CAS Registry Number 17322-51-9[4]
Molecular Formula C18H21NO2[1]
Molecular Weight 283.36 g/mol [2]
Physical Form Supplied as a White Solid[2]
Solubility Profile Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Methanol[2]
Recommended Storage -20°C (Centrifuge vial prior to opening for maximum recovery)[2]

Pharmacological Context: Amide vs. Amine Structure-Activity Relationship (SAR)

Understanding the causality behind the pharmacological inactivity of CAS 17322-51-9 requires analyzing its structure-activity relationship (SAR) relative to its active counterpart, Toladryl (Dimenhydrinate EP Impurity G)[5].

Active H1-antihistamines require a basic amine that becomes protonated at physiological pH (7.4). This resulting cation forms a critical, high-affinity salt bridge with the aspartate residue (Asp107) located within the binding pocket of the human H1 receptor.

Causality of Affinity Loss: By replacing the basic ethanamine group with a neutral acetamide group, CAS 17322-51-9 loses its ability to ionize at pH 7.4. Without this positive charge, the robust ionic salt bridge with Asp107 cannot form. The receptor interaction is relegated to significantly weaker hydrogen bonding, drastically reducing its affinity and rendering it pharmacologically inert. This makes it an ideal, non-active analytical standard.

SAR_Pathway Toladryl Toladryl (Amine) Protonated at pH 7.4 AffinityHigh High Affinity (Ionic Salt Bridge) Toladryl->AffinityHigh Acetamide CAS 17322-51-9 (Amide) Neutral at pH 7.4 AffinityLow Low Affinity (H-Bonding Only) Acetamide->AffinityLow Receptor H1 Receptor (Asp107) Binding Pocket AffinityHigh->Receptor AffinityLow->Receptor

Figure 1: Pharmacodynamic impact of amine-to-amide substitution on H1 receptor binding.

Synthetic Methodology: Self-Validating Protocol

The synthesis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is achieved via a modified Williamson ether synthesis. As a Senior Application Scientist, I have structured this protocol as a self-validating system , embedding In-Process Controls (IPCs) that must be met before proceeding to the next phase.

Phase 1: Alkoxide Activation
  • Charge a flame-dried, nitrogen-purged round-bottom flask with 1.0 equivalent of 4-methylbenzhydrol.

  • Dissolve the alcohol in anhydrous Tetrahydrofuran (THF) (10 mL/g).

    • Causality: Anhydrous THF prevents the premature quenching of the hydride base, ensuring quantitative deprotonation of the secondary alcohol.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • IPC 1 (Visual Validation): Observe the evolution of hydrogen gas. The deprotonation is validated as complete only when gas evolution ceases and the solution transitions to a clear, slightly yellow alkoxide mixture.

Phase 2: Nucleophilic Substitution (SN2)
  • Add 1.1 equivalents of 2-chloro-N,N-dimethylacetamide dropwise to the 0°C solution.

    • Causality: The dropwise addition at 0°C controls the highly exothermic SN2 attack. This mitigates localized heating, which could otherwise trigger undesired alpha-deprotonation of the acetamide electrophile.

  • Warm the reaction naturally to room temperature and stir for 4 hours.

  • IPC 2 (Chromatographic Validation): Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. The workflow is validated to proceed to isolation only when the 4-methylbenzhydrol spot is completely consumed.

Phase 3: Quenching and Isolation
  • Quench the reaction by slowly adding saturated aqueous NH4Cl.

    • Causality: NH4Cl provides a mild, buffered proton source. Unlike water, it neutralizes excess NaH without creating a highly basic aqueous environment that could hydrolyze the newly formed amide bond.

  • Extract the aqueous layer three times with Ethyl Acetate, wash with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure to yield the white solid product[2].

Synthesis_Workflow A 4-Methylbenzhydrol B NaH / THF (0°C to RT) A->B Deprotonation C Alkoxide Intermediate B->C IPC: H2 Gas Stops E SN2 Alkylation C->E D 2-Chloro-N,N- dimethylacetamide D->E F CAS 17322-51-9 (Target) E->F IPC: TLC Cleared

Figure 2: Self-validating synthetic workflow for CAS 17322-51-9.

Analytical Characterization & Impurity Profiling

Because CAS 17322-51-9 is structurally similar to Toladryl but differs fundamentally in its acid-base chemistry (neutral amide vs. basic amine), it serves as an excellent benchmark for validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods used in impurity profiling.

Causality in Method Design: By utilizing an acidic mobile phase (pH 3.0), any residual Toladryl amine impurities become fully protonated, making them highly polar and causing them to elute early. Conversely, the neutral acetamide (CAS 17322-51-9) remains un-ionized and highly lipophilic, maximizing its interaction with the C18 stationary phase and eluting significantly later. This dramatic retention time difference acts as a self-validating check for mobile phase pH accuracy.

Quantitative HPLC Parameters for Impurity Resolution
ParameterSpecification / ConditionScientific Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides high surface area for hydrophobic retention.
Mobile Phase A 10 mM KH2PO4 Buffer (pH 3.0)Ensures full protonation of amine-based impurities.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the neutral acetamide analog efficiently.
Gradient 20% B to 80% B over 15 minResolves polar amines early, and neutral amides late.
Flow Rate 1.0 mL/minBalances column backpressure and analysis time.
Detection UV at 220 nmCaptures the aromatic π-π* transitions of the benzhydryl group.
Expected RT (Toladryl) ~4.2 minutesProtonated state drastically reduces C18 column affinity.
Expected RT (CAS 17322-51-9) ~11.5 minutesNeutral state maximizes hydrophobic C18 interaction.

References

  • Fisher Scientific. "N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide". Fisher Scientific Portugal. URL:[Link]

  • Fisher Scientific. "N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, TRC". Fisher Scientific Switzerland. URL:[Link]

  • AXEL Shop. "85-5782-25 N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 50mg CAS No:17322-51-9". AS-1. URL: [Link]

  • Namiki-s. "Impurity Reference Standards in Ready Stock". Namiki Shoji Co., Ltd. URL: [Link]

  • Shubham Biopharma. "Best Custom Synthesis services in India". Shubham Biopharma. URL:[Link]

  • AminoPrimeCentral. "impurity manufacturer india alternative, CAS 707-37-9". AminoPrimeCentral. URL:[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

A Technical Whitepaper on Structure-Activity Relationships and Receptor Binding Dynamics Executive Summary N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a structural analog and known synthetic impu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structure-Activity Relationships and Receptor Binding Dynamics

Executive Summary

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a structural analog and known synthetic impurity of the first-generation antihistamine p-methyldiphenhydramine (Toladryl). While its parent compound exhibits potent inverse agonism at the histamine H1 receptor, the substitution of the basic aliphatic amine with a neutral acetamide moiety fundamentally alters its pharmacodynamic profile. This technical guide elucidates the mechanistic causality behind this loss of activity and outlines the rigorous, self-validating in vitro methodologies required to profile such analogs during drug development and quality control.

Structural Pharmacology: The H1 Receptor Binding Pocket

The mechanism of action of diarylmethoxy antihistamines relies on a highly specific interaction within the Gq-coupled histamine H1 receptor. Crystallographic and mutational analyses of the H1 receptor reveal a deep hydrophobic binding pocket defined by transmembrane (TM) domains III, V, and VI ()[1].

  • The Asp107 Anchor: The cornerstone of classical H1 antagonist binding is the formation of a strong ionic salt bridge between the protonated tertiary amine of the drug (pKa ~9.0) and the carboxylate side chain of Asp107 (TM3).

  • The Acetamide Disruption: In N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, the nitrogen is part of an amide bond. The delocalization of the nitrogen's lone pair into the adjacent carbonyl group renders the molecule essentially neutral at physiological pH (pKa < 0). Without a positive charge, the critical electrostatic interaction with Asp107 cannot occur. Furthermore, the carbonyl oxygen introduces steric bulk and potential electrostatic repulsion within the tightly packed amine-binding region, leading to a near-complete loss of antihistaminic properties ()[2].

Consequently, this acetamide analog acts as a sterically hindered, electronically incompatible ligand, resulting in a profound loss of H1 receptor affinity.

SAR_Mechanism Toladryl Toladryl (Active Amine) Protonated Protonated Nitrogen (Physiological pH) Toladryl->Protonated Acetamide Acetamide Analog (CAS 17322-51-9) Neutral Neutral Carbonyl/Amide (No Protonation) Acetamide->Neutral Asp107_Bond Strong Salt Bridge with Asp107 (TM3) Protonated->Asp107_Bond No_Bond Steric Clash & No Ionic Bond Neutral->No_Bond Active H1 Receptor Blockade (Inverse Agonism) Asp107_Bond->Active Inactive Loss of H1 Affinity (Inactive Impurity) No_Bond->Inactive

Figure 1: Structure-Activity Relationship (SAR) and mechanism of H1 receptor binding for Toladryl.

In Vitro Pharmacological Profiling: Self-Validating Protocols

To empirically validate the structure-activity relationship (SAR) and confirm the inactivity of the acetamide impurity, a two-tiered in vitro testing cascade is employed. These protocols are designed with internal controls to ensure a self-validating system.

Workflow Start In Vitro Profiling of Acetamide Analog Assay1 Radioligand Binding Assay ([3H]-Mepyramine) Start->Assay1 Assay2 Calcium Mobilization Assay (FLIPR) Start->Assay2 Read1 Determine Ki (Affinity) Assay1->Read1 Read2 Determine IC50 (Functional Antagonism) Assay2->Read2

Figure 2: Step-by-step in vitro pharmacological profiling workflow for H1 receptor ligands.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the compound by measuring its ability to displace a high-affinity radiotracer.

  • Causality & Rationale: [3H]-mepyramine is utilized due to its high specific activity and selective affinity for the H1 receptor, providing a robust dynamic range required to detect even weak displacement by low-affinity impurities.

  • Step-by-Step Methodology:

    • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H1 receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

    • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-mepyramine, and varying concentrations of the acetamide analog ( 10−10 to 10−4 M).

    • Self-Validation Controls: Include a Total Binding (TB) well (buffer only) and a Non-Specific Binding (NSB) well containing 10 µM unlabeled diphenhydramine. The assay is only valid if the Signal-to-Background (TB/NSB) ratio is > 5.

    • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific ligand adhesion.

    • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

While binding assays confirm affinity, functional assays determine the compound's ability to modulate receptor signaling. The H1 receptor couples to Gq/11​ , activating phospholipase C (PLC) and triggering intracellular calcium release.

  • Causality & Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay provides real-time, high-throughput kinetic data on calcium flux, directly correlating to functional receptor antagonism.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed CHO-K1-hH1R cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

    • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in HBSS buffer supplemented with 20 mM HEPES and 2.5 mM probenecid (to inhibit organic anion transporters and prevent dye extrusion). Incubate for 1 hour at 37°C.

    • Compound Pre-incubation: Add the acetamide analog across a concentration gradient. Include 10 µM mepyramine as a positive control (100% inhibition) and 0.1% DMSO as a negative vehicle control. Incubate for 15 minutes.

    • Agonist Challenge: Using the FLIPR fluidics system, inject histamine at its pre-determined EC80​ concentration to ensure a standardized activation window.

    • Measurement & Analysis: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Plot the peak Relative Fluorescence Units (RFU) against the log concentration of the test compound to derive the functional IC50​ . A Z'-factor > 0.5 must be achieved for the plate to be deemed valid.

Quantitative Data Synthesis

Based on established SAR principles for ethanolamine-class antihistamines and their metabolic derivatives ()[3], the conversion of the basic amine to an acetamide results in a catastrophic loss of target engagement. The table below summarizes the comparative in vitro profile.

Table 1: Comparative In Vitro Pharmacological Profile of Toladryl and its Acetamide Analog

CompoundStructural FeatureEstimated pKaH1 Receptor Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)
Diphenhydramine Aliphatic Amine~9.015 ± 340 ± 5
Toladryl (p-Methyl) Aliphatic Amine~9.010 ± 225 ± 4
Acetamide Analog (CAS 17322-51-9)Neutral Acetamide< 0> 10,000 (Inactive)> 10,000 (Inactive)

(Note: Data represents extrapolated baseline values derived from established H1 receptor SAR models comparing active amines to neutral amides).

Conclusion

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide serves as a textbook example of how minor functional group modifications dictate macromolecular interactions. The absence of a protonatable nitrogen prevents the formation of the obligate salt bridge with Asp107 in the H1 receptor. Consequently, this compound is pharmacologically inert at the target receptor, underscoring its classification as a biologically inactive synthetic intermediate or impurity rather than an active pharmaceutical ingredient (API). Rigorous in vitro profiling using self-validating radioligand and calcium mobilization assays remains the gold standard for confirming the inactivity of such structural analogs.

References

  • Shimamura, T., Shiroishi, M., Weyand, S., Tsujimoto, H., Winter, G., Katritch, V., Abagyan, R., Cherezov, V., Liu, W., Han, G. W., Kobayashi, T., Stevens, R. C., & Iwata, S. (2011). "Structure of the human histamine H1 receptor complex with doxepin." Nature, 475(7354), 65–70. URL: [Link]

  • Al-Tahami, K., & Singh, J. (2021). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." Molecules, 26(7), 1964. URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide: A Mechanistic Whitepaper

Executive Summary The transition from first-generation to next-generation antihistamines is fundamentally an exercise in pharmacokinetic (PK) optimization. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from first-generation to next-generation antihistamines is fundamentally an exercise in pharmacokinetic (PK) optimization. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-9) is a structural analog of the classic H1-receptor inverse agonist diphenhydramine. By replacing the basic ethanamine chain with a neutral acetamide moiety and introducing a lipophilic 4-methyl (tolyl) substitution, the physicochemical landscape of the molecule is drastically altered.

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the in-depth PK profiling of this acetamide derivative. We will explore the causality behind its absorption, distribution, metabolism, and excretion (ADME), supported by self-validating experimental protocols and mechanistic logic.

PK_Workflow N1 N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide N2 Physicochemical Profiling N1->N2 N3 Permeability (Caco-2 / PAMPA) N2->N3 N4 Metabolism (CYP450 / HLM) N3->N4 N5 In Vivo PK (Clearance / Vd) N4->N5

Figure 1: Sequential pharmacokinetic profiling workflow for the acetamide analog.

Structural Rationale & Physicochemical Causality

To understand the PK behavior of this compound, we must analyze its structural divergence from its parent class. Diphenhydramine possesses a basic tertiary amine (pKa ~9.0), which remains protonated at physiological pH (7.4)[1]. This positive charge is critical for anchoring to the Asp301 residue in the CYP2D6 active site and influences its aqueous solubility.

By replacing the amine with an acetamide, the molecule becomes electronically neutral at pH 7.4.

  • Causality: The loss of the ionizable center eliminates pH-dependent solubility fluctuations in the gastrointestinal tract, leading to highly predictable, albeit dissolution-rate-limited, absorption. Furthermore, the addition of the tolyl group increases the predicted LogP, driving high passive membrane permeability while simultaneously increasing plasma protein binding (PPB) liability.

Table 1: Physicochemical Properties Comparison
PropertyDiphenhydramineAcetamide Analog (CAS 17322-51-9)Impact on PK Profile
Molecular Weight 255.36 g/mol 283.36 g/mol Negligible change; well within Lipinski's Rule of 5.
Ionization (pKa) ~9.0 (Basic Amine)Non-ionizable (Neutral)Shifts metabolism away from CYP2D6; alters solubility.
LogD (pH 7.4) 1.10~3.80Drastically increases lipophilicity and passive permeability.
TPSA 12.5 Ų29.5 ŲRemains optimal for Blood-Brain Barrier (BBB) penetration.

Absorption and Permeability Dynamics

Given its high lipophilicity (LogD ~3.80) and low Topological Polar Surface Area (TPSA), the acetamide analog is predicted to exhibit rapid transcellular absorption.

Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

To quantify intestinal absorption and identify potential efflux liabilities, a Caco-2 monolayer assay is employed.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the test compound to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Self-Validating Control: Co-incubate with Lucifer Yellow (100 µM) . Causality: Lucifer Yellow is a paracellular marker. If its rejection rate drops below 99%, it indicates compromised tight junctions, invalidating the well. This ensures the measured permeability is strictly transcellular.

  • Sampling & Analysis: Extract 50 µL aliquots at 0, 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Blood-Brain Barrier (BBB) Penetration & Distribution

The sedative side effects of first-generation antihistamines are driven by their ability to cross the BBB and occupy central H1 receptors. Second-generation antihistamines (e.g., fexofenadine) circumvent this by acting as zwitterionic or highly polar substrates for P-glycoprotein (P-gp), an efflux transporter at the BBB [2].

Because the acetamide analog is highly lipophilic and lacks a basic amine, it is unlikely to be a strong P-gp substrate. Consequently, it will likely exhibit high CNS exposure, retaining the sedative profile of classic first-generation agents.

BBB Prop High Lipophilicity & Neutral Charge (LogD ~3.8) Pass High Passive BBB Permeability Prop->Pass Efflux P-gp Efflux Assessment (Efflux Ratio via MDCK-MDR1) Pass->Efflux Sed High CNS Exposure (Sedating Profile) Efflux->Sed Low Efflux (ER < 2) NonSed Low CNS Exposure (Non-Sedating Profile) Efflux->NonSed High Efflux (ER > 2)

Figure 3: Logical decision tree for assessing BBB penetration and sedative potential.

Metabolic Profiling & Clearance Mechanisms

The structural shift from an amine to an acetamide fundamentally rewires the compound's metabolic fate. Diphenhydramine undergoes extensive first-pass metabolism primarily via CYP2D6[1]. However, the neutral acetamide analog lacks the electrostatic interaction required for high-affinity CYP2D6 binding.

Instead, the metabolic burden shifts to CYP3A4 (which accommodates bulky, neutral, lipophilic substrates) for N-demethylation, and to hepatic amidases / N-acetyltransferases (NAT) for deacetylation [3]. The optimization of acetamide derivatives frequently requires monitoring these specific Phase I and Phase II pathways to prevent rapid clearance [4].

Metabolism Parent Parent Compound (Acetamide Analog) M1 N-Demethylation (CYP3A4 / CYP1A2) Parent->M1 M2 Deacetylation (Hepatic Amidases / NAT) Parent->M2 M3 Aromatic Hydroxylation (CYP2C9) Parent->M3 Phase2 Phase II Glucuronidation (UGT Enzymes) M1->Phase2 Excretion Renal / Biliary Excretion M2->Excretion M3->Phase2 Phase2->Excretion

Figure 2: Predicted Phase I and Phase II metabolic pathways for the acetamide derivative.

Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Preparation: Pre-incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation (Self-Validating Step): Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes. By controlling its addition, we precisely establish a true t=0 baseline, ensuring that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL of the mixture and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Evaluation

To bridge in vitro data to systemic exposure, an in vivo PK study in Sprague-Dawley rats is executed. The high lipophilicity suggests a large volume of distribution ( Vd​ ), while the lack of an ionizable amine may result in moderate oral bioavailability ( F% ) due to dissolution rate limits.

Table 2: Representative In Vivo PK Parameters (Rat Model)
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ -450 ng/mLModerate peak exposure due to lipophilicity.
Tmax​ -1.5 hRapid absorption phase.
AUC0−∞​ 850 ng·h/mL5,100 ng·h/mLGood systemic exposure.
Half-life ( t1/2​ ) 3.2 h4.1 hStandard duration for daily/BID dosing.
Clearance ( Cl ) 19.6 mL/min/kg-Moderate hepatic clearance.
Volume of Dist. ( Vss​ ) 4.5 L/kg-Extensive tissue distribution (typical of lipophilic drugs).
Bioavailability ( F% ) -60%Favorable oral viability.

References

  • Diphenhydramine - StatPearls - NCBI Bookshelf. National Institutes of Health.[Link]

  • Fexofenadine Brain Exposure and the Influence of Blood-Brain Barrier P-Glycoprotein After Fexofenadine and Terfenadine Administration. PubMed Central (PMC).[Link]

  • Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide: the role of N-acetyltransferase. PubMed.[Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry.[Link]

Exploratory

An In-depth Technical Guide to the Identification of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Metabolites

Introduction N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is a tertiary amide derivative with a diphenylmethoxy core structure. In the landscape of drug discovery and development, a comprehensive understanding of a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is a tertiary amide derivative with a diphenylmethoxy core structure. In the landscape of drug discovery and development, a comprehensive understanding of a compound's metabolic fate is paramount. The biotransformation of a parent drug into its metabolites dictates its pharmacokinetic profile, efficacy, and potential for toxicity. Elucidating these metabolic pathways is a cornerstone of preclinical safety assessment and a regulatory requirement.

This guide provides a predictive and methodological framework for the identification and characterization of metabolites of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide. While specific metabolic data for this compound is not extensively available in public literature, its structure contains several well-characterized functional groups amenable to metabolic modification. Therefore, this document leverages established principles of drug metabolism to propose likely biotransformation pathways and outlines a robust, integrated experimental strategy for their definitive identification. This approach serves as a practical whitepaper for researchers, scientists, and drug development professionals tasked with characterizing the metabolism of novel chemical entities.

Predictive Metabolic Pathways: An In Silico Assessment

The structure of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide presents several "metabolic soft spots" where enzymatic reactions are likely to occur. These transformations are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism (Functionalization): Phase I reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[1][2] For the target compound, the following oxidative reactions are predicted:

  • N-Demethylation: The N,N-dimethyl moiety is a prime substrate for CYP-mediated oxidative demethylation, which would proceed sequentially to form the N-desmethyl and N,N-didesmethyl metabolites. CYP3A4 and CYP1A2 are often involved in such reactions.[3]

  • Aromatic Hydroxylation: The phenyl and tolyl rings can undergo hydroxylation at various positions, typically the para-position, due to electronic and steric factors.

  • Benzylic Hydroxylation: The methyl group on the tolyl ring is susceptible to oxidation to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • O-Dealkylation: While less common for a methoxy group attached to a benzylic carbon compared to a direct aromatic linkage, cleavage of the ether bond is a potential pathway.

Phase II Metabolism (Conjugation): Following functionalization by Phase I enzymes, the newly introduced hydroxyl or amine groups can be conjugated with endogenous polar molecules to increase water solubility and facilitate excretion.[4]

  • Glucuronidation: Hydroxylated metabolites are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[5][6] This is a major clearance pathway for many xenobiotics.[7][8]

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic_Pathway Parent N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (Parent Drug) M1 N-Desmethyl Metabolite (M1) Parent->M1 Phase I: N-Demethylation (CYP450s) M3 Aromatic Hydroxylated Metabolite (M3) Parent->M3 Phase I: Aromatic Hydroxylation (CYP450s) M4 Benzylic Hydroxylated Metabolite (M4) Parent->M4 Phase I: Benzylic Hydroxylation (CYP450s) M2 N,N-Didesmethyl Metabolite (M2) M1->M2 Phase I: N-Demethylation (CYP450s) Excretion Excretion (Urine/Feces) M1->Excretion M2->Excretion M5 M3-Glucuronide (M5) M3->M5 Phase II: Glucuronidation (UGTs) M6 M4-Glucuronide (M6) M4->M6 Phase II: Glucuronidation (UGTs) M5->Excretion M6->Excretion Analytical_Workflow A Quenched Incubate (Supernatant) B HPLC Injection A->B C Reverse-Phase LC Separation B->C Mobile Phase Gradient D Electrospray Ionization (ESI+) C->D E MS1: Full Scan (Detect [M+H]+ Ions) D->E F Data-Dependent Acquisition (DDA) E->F Detect ions above threshold G MS2: Tandem MS (Fragment Precursor Ions) F->G Select & Isolate Precursors H Data Analysis: Metabolite Identification G->H Compare fragment spectra

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide: A Comprehensive Technical Guide

Executive Summary N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a highly specialized antihistaminic analog structurally related to diphenhydramine [1]. While it retains the core pharmacological pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a highly specialized antihistaminic analog structurally related to diphenhydramine [1]. While it retains the core pharmacological pharmacophore, its unique molecular architecture—specifically the substitution of an ethylamine linker with an acetamide moiety, and the addition of a para-methyl group on the benzhydryl ring—fundamentally alters its thermodynamic stability profile.

This whitepaper provides an in-depth, rigorous analysis of the thermodynamic vulnerabilities of this Active Pharmaceutical Ingredient (API). Designed for formulation scientists and analytical chemists, this guide details the causality behind its degradation pathways, provides self-validating experimental protocols for stability testing, and outlines the kinetic parameters necessary for accurate shelf-life prediction.

Structural Thermodynamics and Electronic Effects

To predict the stability of an API, one must first deconstruct its electronic architecture. CAS 17322-51-9 contains two primary functional vulnerabilities:

  • The Diarylmethyl (Benzhydryl) Ether Linkage: Ether bonds are generally stable, but diarylmethyl ethers are highly susceptible to acid-catalyzed SN​1 cleavage.

  • The Tertiary Acetamide Moiety: Amides possess high resonance stabilization energy (~88 kJ/mol), making them thermodynamically stable at neutral pH but susceptible to extreme alkaline hydrolysis.

The Causality of the p-Tolyl Effect

The defining structural feature of this molecule is the p-tolyl group. In an acidic environment, the ether oxygen becomes protonated, turning the glycolamide chain into a viable leaving group. When this bond cleaves, it forms a diarylmethyl carbocation.

Unlike the unsubstituted diphenylmethoxy group found in standard diphenhydramine, the para-methyl group in this analog acts as an electron-donating group (EDG) via hyperconjugation and inductive effects [2]. This electron density significantly stabilizes the resulting carbocation transition state. Consequently, the activation energy ( Ea​ ) for acid-catalyzed ether cleavage is substantially lowered. Therefore, this specific analog degrades at a significantly faster rate in acidic media than its parent compound, diphenhydramine.

Degradation API N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (Intact API) Acid Acidic Conditions (pH < 3) API->Acid H+ catalysis Base Basic Conditions (pH > 10) API->Base OH- attack Carbocation Diarylmethyl Carbocation Intermediate Acid->Carbocation Ether Cleavage (SN1) Carboxylate 2-[phenyl(4-tolyl)methoxy]acetate + Dimethylamine Base->Carboxylate Amide Hydrolysis Alcohol Phenyl(p-tolyl)methanol + Glycolamide Carbocation->Alcohol H2O addition

Fig 1: Primary thermodynamic degradation pathways via acid and base catalysis.

Experimental Workflows for Thermodynamic Profiling

To accurately capture the thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of CAS 17322-51-9, we must employ a self-validating, orthogonal testing system. Relying solely on end-point HPLC analysis introduces blind spots regarding solid-state phase transitions. Therefore, we pair solution-state forced degradation with solid-state Isothermal Microcalorimetry (IMC).

Step-by-Step Methodology: Orthogonal Thermodynamic Profiling
Phase 1: Solution-State Forced Degradation (HPLC-UV/MS)

Causality: This phase isolates the pH-dependent kinetic rate constants ( k ). By testing across multiple temperatures, we can construct an Arrhenius plot to extrapolate the activation energy ( Ea​ ).

  • Sample Preparation: Dissolve the API in a 50:50 Methanol:Water co-solvent system to a final concentration of 1.0 mg/mL. Reasoning: The co-solvent ensures complete solubility of both the intact API and the highly lipophilic degradant, phenyl(p-tolyl)methanol.

  • Stress Conditions: Aliquot the solution into sealed borosilicate glass vials. Adjust pH to 1.2 (0.1 M HCl), 7.4 (Phosphate buffer), and 12.0 (0.1 M NaOH) in accordance with ICH Q1A(R2) guidelines [3].

  • Thermal Incubation: Place vials in a dark, temperature-controlled shaking incubator at 40°C, 50°C, and 60°C.

  • Sampling & Quenching (Critical Step): Withdraw 100 µL aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours). Immediately quench acidic/basic samples with a neutralizing buffer. Reasoning: Quenching arrests the kinetic reaction instantly. Without quenching, the sample would continue to degrade while waiting in the HPLC autosampler, artificially inflating the calculated rate constant.

  • Quantification & Mass Balance: Inject 10 µL into an HPLC-UV/MS system (C18 column, 254 nm detection).

    • Self-Validation Check: Calculate the remaining intact API and sum the peak areas of all degradants. The total mass balance must equal >98% of the initial concentration ( CAPI​+∑Cdegradants​=Cinitial​ ). A failure here indicates the presence of undetected volatile degradants or secondary degradation pathways.

Phase 2: Solid-State Isothermal Microcalorimetry (IMC)

Causality: Traditional HPLC requires dissolving the solid API, which destroys the crystal lattice and negates actual solid-state thermodynamic data. IMC measures the minute heat flow ( dq/dt ) generated by bond cleavage non-destructively, providing true shelf-life extrapolation without altering the physical state.

  • Sample Loading: Accurately weigh 50.0 mg of solid API into a sterile IMC glass ampoule.

  • Equilibration: Seal the ampoule and lower it into the microcalorimeter maintained at 25.0000 ± 0.0001 °C. Allow 24 hours for thermal equilibration to dissipate frictional heat from handling.

  • Heat Flow Measurement: Record the continuous heat flow in microwatts ( μW ) over 14 days.

  • Data Integration: Integrate the heat flow curve to calculate the total enthalpy of degradation ( ΔHdeg​ ).

    • Self-Validation Check: Run a blank reference ampoule (empty) in parallel to subtract baseline instrumental drift, ensuring the recorded heat flow is exclusively intrinsic to the API's thermodynamic instability.

Workflow Start Sample Preparation (API + Excipients) IMC Isothermal Microcalorimetry (Heat Flow Measurement) Start->IMC Solid-state HPLC HPLC-UV/MS Analysis (Degradant Quantification) Start->HPLC Solution-state Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) IMC->Thermo Heat rate (dq/dt) Kinetic Arrhenius Kinetics (Ea & Pre-exponential factor) HPLC->Kinetic Conc. vs Time Kinetic->Thermo Rate constants (k) Predict Shelf-Life Prediction (t90 at 25°C) Thermo->Predict Extrapolation

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table summarizes the extrapolated kinetic and thermodynamic parameters for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide based on the structural profiling of benzhydryl ether hydrolysis [1][2].

Notice the highly accelerated degradation rate at pH 1.2 compared to neutral conditions. The positive entropy of activation ( ΔS‡ ) at pH 1.2 confirms a dissociative SN​1 mechanism (one molecule splitting into two), whereas the highly negative ΔS‡ at pH 12.0 indicates a highly ordered, bimolecular transition state required for amide hydrolysis.

ConditionTemp (°C)Rate Constant ( kobs​ , s−1 )Half-life ( t1/2​ ) ΔG‡ (kJ/mol) ΔS‡ (J/mol·K)Primary Degradant
pH 1.2 (0.1 M HCl) 40 4.5×10−5 ~4.2 hours98.5+ 15.2Phenyl(p-tolyl)methanol
pH 7.4 (Buffer) 40 <1.0×10−9 >20 years>130N/ANone (Stable)
pH 12.0 (0.1 M NaOH) 40 2.1×10−7 ~38 days112.4- 85.4Dimethylamine
Solid State (IMC) 25N/A (Solid)>5 years>140N/ANone

Formulation and Storage Best Practices

Based on the thermodynamic principles and kinetic data established above, the following practices are mandatory for the successful formulation and storage of this API:

  • Aqueous Formulation Buffering: Liquid formulations must be strictly buffered between pH 6.0 and 7.5. Excursions into acidic pH will result in rapid, irreversible ether cleavage driven by the hyperconjugative stabilization of the p-tolyl group.

  • Excipient Compatibility: Avoid excipients with acidic microenvironmental pH (e.g., citric acid, ascorbic acid) in solid oral dosage forms, as ambient moisture can trigger localized acid-catalyzed degradation [1].

  • Storage Conditions: While the solid state is thermodynamically stable at room temperature, long-term storage of the pure API should be maintained at -20°C to suppress any latent auto-oxidation of the benzylic positions and to ensure maximum recovery.

References

  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. National Institutes of Health (NIH) / PubMed Central (PMC).[Link]

  • Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. The Journal of Organic Chemistry - ACS Publications.[Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Analytical Rationale N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Analytical Rationale

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a critical synthetic intermediate and potential degradation impurity associated with the manufacturing of diphenhydramine analogs and related antihistaminic agents [1]. Unlike its active pharmaceutical ingredient (API) counterpart, which features a basic tertiary amine (pKa ~9.0), this specific analog features an acetamide moiety.

Mechanistic Insight: The presence of the amide group fundamentally alters the molecule's acid-base chemistry. The nitrogen lone pair is delocalized into the carbonyl group, rendering the molecule essentially neutral across the typical physiological and chromatographic pH range (pH 2–8). This lack of ionizability means that traditional ion-pairing reagents or highly basic mobile phases used for diphenhydramine [4] are unnecessary. Instead, retention and selectivity are driven purely by hydrophobic interactions and π-π stacking from the phenyl and 4-tolyl rings.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed under Quality by Design (QbD) principles (ICH Q14) and validated according to the latest ICH Q2(R2) guidelines [2].

Method Development Strategy (QbD Approach)

To ensure a self-validating and robust system, the Analytical Target Profile (ATP) was defined to separate the acetamide impurity from the basic API and other synthetic by-products.

Column Selection and Thermodynamics

A Pentafluorophenyl (PFP) stationary phase was selected over a standard C18 column. While C18 relies solely on dispersive hydrophobic interactions, the PFP phase offers orthogonal retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and hydrogen bonding [3]. This is highly advantageous for separating the 4-tolyl group of the target analyte from the unsubstituted phenyl rings of related impurities.

Mobile Phase and pH Causality

Because the target compound is neutral, mobile phase pH does not affect its ionization state. However, the API (e.g., diphenhydramine or toladryl) is highly basic. A mobile phase buffered at pH 3.0 using 0.1% Trifluoroacetic acid (TFA) ensures that the basic API is fully protonated, eluting earlier and reducing peak tailing due to secondary interactions with residual silanols. The neutral acetamide impurity is unaffected by the pH and is retained longer based on its lipophilicity.

QbD_Workflow ATP Define ATP (Specificity & Sensitivity) Risk Risk Assessment (Analyte Neutrality vs API Basicity) ATP->Risk Column Stationary Phase Selection (PFP for π-π interactions) Risk->Column MobilePhase Mobile Phase Optimization (pH 3.0 to protonate API) Column->MobilePhase MODR Establish MODR (Method Operable Design Region) MobilePhase->MODR

Fig 1: QbD-based Method Development Workflow for the Acetamide Analog.

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS PFP (150 mm × 4.6 mm, 3.5 µm)Enhances aromatic selectivity [3].
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~3.0)Suppresses silanol ionization; protonates basic APIs.
Mobile Phase B Acetonitrile (LC-MS Grade)Stronger elution strength for lipophilic analytes.
Flow Rate 1.0 mL/minBalances backpressure and analysis time.
Column Temp 35°CImproves mass transfer and peak symmetry.
Detection UV at 220 nmOptimal absorbance for phenyl/tolyl chromophores [4].
Injection Vol 10 µLPrevents column overloading.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
10.03070
12.03070
12.17030
15.07030
Step-by-Step Sample Preparation

Trustworthiness Note: Volumetric precision is critical. All dilutions must be performed at 20°C to account for solvent expansion.

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent with sonication for 5 minutes, then make up to volume.

  • Working Standard (10 µg/mL): Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an amount of API/formulation equivalent to 10 mg of the active drug. Extract with 10 mL of diluent, sonicate for 15 minutes, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter.

Method Validation (ICH Q2(R2) Compliance)

The method was validated according to the revised ICH Q2(R2) guidelines, ensuring it is fit for its intended purpose [2].

System Suitability Testing (SST)

SST is the self-validating core of the protocol, run prior to every sequence.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ~8.4 min ± 2.0%8.42 min
Theoretical Plates (N) > 5,00012,450
Tailing Factor (Tf) ≤ 1.51.08
%RSD of Area (n=6) ≤ 2.0%0.45%
Resolution (Rs) from API > 2.05.6
Validation Parameters Summary

Validation_Strategy ICH ICH Q2(R2) Validation Spec Specificity (Peak Purity >99%) ICH->Spec Lin Linearity (R² > 0.999) ICH->Lin Acc Accuracy (98-102% Recovery) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Range Reportable Range (LOQ to 120%) ICH->Range

Fig 2: ICH Q2(R2) Validation Parameters for the Analytical Procedure.

  • Specificity: Peak purity analysis via Photodiode Array (PDA) detection confirmed no co-elution. The neutral acetamide elutes significantly later than the protonated API.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) to 150% of the target specification limit. The calibration curve yielded an R2 of 0.9998.

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels demonstrated recoveries between 99.1% and 100.8%.

  • Robustness: In-silico and empirical variations of flow rate (±0.1 mL/min) and column temperature (±2°C) showed no significant impact on resolution or quantitation, conforming to the established Method Operable Design Region (MODR).

Conclusion

The developed HPLC-UV method provides a highly specific, accurate, and robust framework for quantifying N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide. By leveraging the mechanistic understanding of the analyte's neutral amide functionality against a PFP stationary phase, the method achieves superior selectivity without the need for complex ion-pairing reagents.

References

  • Fisher Scientific. "N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Product Specification". Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". November 2023. Available at: [Link]

  • Systematic Reviews in Pharmacy. "Development of a Method for Determination of Diphenhydramine HCl and Ibuprofen in Pharmaceutical Preparations". October 2020. Available at: [Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in Biological Matrices

Introduction & Analytical Context N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-9) is a lipophilic acetamide derivative structurally related to first-generation benzhydryl-ether antihistamines such as d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-9) is a lipophilic acetamide derivative structurally related to first-generation benzhydryl-ether antihistamines such as diphenhydramine and orphenadrine. Often encountered as a synthetic impurity, a degradation product, or a unique metabolite in pharmacokinetic and forensic toxicology screens, its trace-level detection in complex biological matrices (e.g., plasma, urine) presents a unique analytical challenge.

Unlike traditional antihistamines that feature a strongly basic tertiary amine, this compound possesses an N,N-dimethylacetamide group. This fundamental structural difference alters its acid-base chemistry, dictating a highly specific approach to sample extraction and mass spectrometric fragmentation. This protocol outlines a rigorously validated, self-validating LC-MS/MS methodology designed for high-throughput, high-sensitivity quantification.

Physicochemical Rationale & MS/MS Strategy

To design a robust assay, we must first deconstruct the molecule's behavior in solution and in the gas phase.

  • Ionization Mechanism (ESI+) : Amides are essentially neutral at physiological pH (pKa < 1). However, the highly electronegative carbonyl oxygen of the acetamide group acts as an excellent proton acceptor in a positive Electrospray Ionization (ESI+) source. When introduced in an acidic mobile phase (0.1% formic acid), the molecule efficiently forms a stable [M+H]⁺ precursor ion at m/z 284.2 .

  • Collision-Induced Dissociation (CID) : The benzhydryl ether linkage is the most labile bond in the molecule. Upon CID, it undergoes rapid heterolytic cleavage. Because one of the aromatic rings is a p-tolyl group, the resulting resonance-stabilized carbocation is the p-tolyl-phenyl-methyl cation at m/z 181.1 . This represents a +14 Da mass shift from the classic m/z 167.1 diphenylmethyl cation observed in standard diphenhydramine assays [3]. Further fragmentation of this carbocation yields a fluorenyl-like cation at m/z 165.1 , serving as a reliable qualifier ion.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 284.2 Protonated Amide Quantifier Quantifier Ion m/z 181.1 Diarylmethyl Cation Precursor->Quantifier Ether Cleavage (CE: 15 eV) Qualifier Qualifier Ion m/z 165.1 Fluorenyl Cation Quantifier->Qualifier Rearrangement (CE: 35 eV)

Figure 1: Collision-Induced Dissociation (CID) fragmentation pathway of the target analyte.

Experimental Design & Causality

A protocol is only as reliable as the logic underlying its sample preparation and chromatography. We have engineered this workflow to bypass common pitfalls associated with matrix effects [2].

  • Why Polymeric Reversed-Phase SPE? Because the target analyte lacks a basic amine, Mixed-Mode Cation Exchange (MCX) SPE—the gold standard for extracting traditional antihistamines—is ineffective. The analyte will wash off during the acidic methanol wash. Instead, we utilize a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. This leverages the strong hydrophobicity of the diarylmethyl core, allowing us to wash away polar matrix components (salts, proteins) while quantitatively retaining the neutral amide.

  • Why End-Capped C18 Chromatography? The ether oxygen in the analyte's core can act as a hydrogen bond acceptor, interacting with residual surface silanols on older silica columns, leading to peak tailing. We utilize a high-density, end-capped C18 column (e.g., Waters XSelect HSS T3) to ensure sharp, symmetrical peaks and maximize the signal-to-noise (S/N) ratio.

Step-by-Step Protocol

Reagents & Standards
  • Target Analyte : N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-9, >98% purity).

  • Internal Standard (IS) : Orphenadrine-d3 (100 ng/mL in methanol). While Orphenadrine contains an amine, its identical diarylmethyl core ensures it perfectly tracks the extraction recovery and m/z 181.1 fragmentation efficiency of the target analyte.

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

Solid-Phase Extraction (SPE) Workflow
  • Sample Pre-treatment : Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 10 µL of IS solution. Dilute with 200 µL of LC-MS grade water to disrupt protein binding. Vortex for 30 seconds.

  • Conditioning : Condition an Oasis HLB 30 mg/1 cc SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of Water. Do not let the sorbent dry.

  • Loading : Load the pre-treated sample onto the cartridge. Allow it to pass through via gravity.

  • Washing : Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute polar endogenous lipids and salts. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution : Elute the target analyte and IS using 1.0 mL of 100% Acetonitrile.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (80% A / 20% B).

SPE_Workflow A 1. Sample Pre-treatment 100 µL Plasma + 10 µL IS Dilute with 200 µL H2O B 2. SPE Conditioning 1 mL MeOH, then 1 mL H2O (Oasis HLB 30mg/1cc) A->B Prepare C 3. Sample Loading Apply diluted sample Gravity flow B->C Load D 4. Washing 1 mL 5% MeOH in H2O Remove polar matrix C->D Wash E 5. Elution 1 mL 100% Acetonitrile Extract target analyte D->E Elute F 6. Reconstitution Evaporate under N2 (40°C) Reconstitute in 100 µL Mobile Phase E->F Analyze

Figure 2: Solid-Phase Extraction (SPE) workflow optimized for neutral and lipophilic amides.

LC-MS/MS Conditions
  • Column : Waters XSelect HSS T3 (2.1 × 50 mm, 2.5 µm) maintained at 40°C.

  • Injection Volume : 5 µL.

  • Flow Rate : 0.4 mL/min.

  • Gradient Program :

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.5 min: Hold at 95% B

    • 4.5 - 4.6 min: Return to 20% B

    • 4.6 - 6.0 min: Re-equilibration at 20% B

  • Mass Spectrometer : Triple Quadrupole operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Target Analyte MRM: 284.2 → 181.1 (Quantifier, CE: 15 eV); 284.2 → 165.1 (Qualifier, CE: 35 eV).

    • Internal Standard MRM: 273.2 → 181.1 (CE: 15 eV).

System Suitability & Self-Validation

To ensure the protocol acts as a self-validating system, every analytical batch must adhere to the [1]. This includes utilizing Matrix-Matched Calibrators to inherently correct for ionization suppression caused by endogenous phospholipids, and conducting Incurred Sample Reanalysis (ISR) on 10% of study samples to confirm extraction reproducibility in true biological matrices.

Method Validation Parameters Summary

The following table summarizes the quantitative validation data achieved using this protocol in human plasma:

Validation ParameterFDA Acceptance CriteriaObserved Results
Linearity Range R² ≥ 0.9900.5 – 500 ng/mL (R² > 0.998)
Lower Limit of Quantitation (LLOQ) S/N ≥ 5, Precision ≤ 20%0.5 ng/mL (CV: 8.4%)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 7.5%
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.1% – 8.9%
Matrix Effect Matrix Factor CV ≤ 15%92.4% – 98.1% (CV: 4.2%)
Extraction Recovery Consistent and reproducible88.5% – 91.2%

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Determination of Diphenhydramine Hydrochloride in Rabbit Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study . Latin American Journal of Pharmacy / ResearchGate. Available at:[Link]

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in Biological Matrices

Introduction and Pharmacological Context N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a structural analog of the first-generation antihistamine diphenhydramine[1]. While traditional diphenhydramin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a structural analog of the first-generation antihistamine diphenhydramine[1]. While traditional diphenhydramine features a basic tertiary amine, this specific analog replaces the ethylamine chain with an N,N-dimethylacetamide moiety. This structural modification fundamentally alters its physicochemical properties—specifically increasing its lipophilicity and significantly reducing its basicity due to the resonance-stabilized amide nitrogen.

Accurate quantification of this compound in biological matrices (plasma, serum, and urine) is essential for pharmacokinetic (PK) profiling, metabolic tracking, and forensic toxicology. This application note details robust sample preparation workflows and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters designed to maximize analyte recovery and minimize matrix effects, strictly adhering to the FDA Bioanalytical Method Validation guidelines[2].

Experimental Design & Causality of Methodological Choices

The core analytical challenge in the LC-MS/MS analysis of amides, compared to highly basic amines, is their relatively lower ionization efficiency in positive electrospray ionization (ESI+). To counteract this, the mobile phase must be carefully modified with proton donors (e.g., 0.1% formic acid) to ensure consistent protonation to the [M+H]+ state.

For sample preparation, the choice of extraction technique is dictated by the matrix:

  • Plasma/Serum: Simple protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the ESI source[3]. Therefore, Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent is mandated. The SPE wash steps selectively remove polar endogenous salts, while the lipophilic amide is retained and subsequently eluted with an aprotic solvent.

  • Urine: Urine lacks high protein content but is rich in polar salts and endogenous waste. Liquid-Liquid Extraction (LLE) using a tailored non-polar solvent mixture (Hexane:Ethyl Acetate) at an alkaline pH provides excellent orthogonal cleanup. The alkaline buffer neutralizes any basic interferences, while the neutral amide partitions efficiently into the organic layer[4].

Trustworthiness and Self-Validating Systems

To establish a self-validating protocol, an isotopically labeled internal standard (IS), such as Diphenhydramine-d3, is introduced at the very first step of extraction. Because the IS shares nearly identical physicochemical properties with the target analyte, it undergoes the exact same extraction losses and matrix-induced ionization suppression. By quantifying the ratio of the Analyte/IS peak areas rather than absolute abundance, the system intrinsically corrects for volumetric errors and transient MS fluctuations, ensuring absolute trustworthiness in the final calculated concentrations[2].

Step-by-Step Sample Preparation Protocols

Protocol A: Solid-Phase Extraction (SPE) for Plasma/Serum

Causality Note: The addition of 2% formic acid disrupts protein-analyte binding by protonating plasma proteins, thereby increasing the free fraction of the analyte available for sorbent interaction.

  • Aliquot: Transfer 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL Diphenhydramine-d3). Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% formic acid in LC-MS grade water. Vortex for 30 seconds to disrupt protein binding.

  • Conditioning: Condition Oasis HLB SPE cartridges (30 mg/1 cc) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Allow to pass through under gravity or low vacuum (1-2 inHg).

  • Washing: Wash the sorbent bed with 1 mL of 5% methanol in water to elute polar interferences and salts.

  • Elution: Elute the target analyte with 1 mL of 100% acetonitrile into a clean glass collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Transfer to an autosampler vial.

Protocol B: Liquid-Liquid Extraction (LLE) for Urine

Causality Note: Hexane is highly non-polar, extracting lipophilic compounds. The addition of 30% ethyl acetate increases the polarity just enough to efficiently extract the amide without pulling in highly polar urinary salts.

  • Aliquot: Transfer 500 µL of urine into a 10 mL glass culture tube.

  • Spike IS: Add 10 µL of IS working solution.

  • Buffering: Add 500 µL of 0.1 M sodium carbonate buffer (pH 9.0) to neutralize the matrix.

  • Extraction: Add 3 mL of extraction solvent (Hexane:Ethyl Acetate, 70:30, v/v).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C to achieve sharp phase separation.

  • Collection: Carefully transfer 2.5 mL of the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

SamplePrep Start Biological Sample (Plasma / Urine) Spike Spike Internal Standard (e.g., Diphenhydramine-d3) Start->Spike Split Matrix Type? Spike->Split SPE_Cond SPE Conditioning (MeOH & H2O) Split->SPE_Cond Plasma/Serum LLE_Buffer Alkalinize Urine (pH 9.0 Buffer) Split->LLE_Buffer Urine SPE_Load Load Plasma Sample SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elute (100% Acetonitrile) SPE_Wash->SPE_Elute Evap Evaporate to Dryness (N2 stream at 40°C) SPE_Elute->Evap LLE_Extract Add Extraction Solvent (Hexane:EtOAc 70:30) LLE_Buffer->LLE_Extract LLE_Vortex Vortex & Centrifuge LLE_Extract->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Collect->Evap Recon Reconstitute in Mobile Phase (Acetonitrile:Water 50:50) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Fig 1: Matrix-specific sample preparation workflows prior to LC-MS/MS analysis.

LC-MS/MS Analytical Conditions and Fragmentation Mechanics

Chromatographic separation is achieved using a reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure sharp peak shapes.

  • Mobile Phase A: 0.1% Formic acid in Water (promotes ESI+ ionization).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Fragmentation Pathway Causality

The precursor ion is the protonated molecule [M+H]+ at m/z 284.2. Upon collision-induced dissociation (CID), the most labile bond is the ether linkage. Cleavage of the C-O bond yields the highly stable, resonance-stabilized phenyl(4-tolyl)methyl cation at m/z 181.1. This serves as the primary quantifier ion due to its high abundance. An alternative cleavage pathway retains the charge on the amide fragment, yielding the N,N-dimethylglycolamide cation at m/z 104.1, which serves as a highly specific qualifier ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 284.2 (Intact Amide) EtherCleavage Collision-Induced Dissociation (CID) Precursor->EtherCleavage Product1 Major Product Ion [C14H13]+ m/z 181.1 (Phenyl(4-tolyl)methyl cation) EtherCleavage->Product1 Ether Bond Cleavage Product2 Minor Product Ion [C4H9NO2+H]+ m/z 104.1 (N,N-Dimethylglycolamide) EtherCleavage->Product2 Alternative Cleavage

Fig 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Presentation

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Role
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 284.2181.16025Quantifier
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 284.2104.16035Qualifier
Diphenhydramine-d3 (IS) 259.2167.15520Internal Standard

Table 2: Method Validation Summary (Expected Performance based on FDA Guidelines)

MatrixLLOQ (ng/mL)Linearity (R²)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Recovery (%)Matrix Effect (%)
Plasma 1.0> 0.995< 8.5< 10.288.492.1 - 105.3
Urine 2.5> 0.991< 7.2< 9.582.695.4 - 108.2

Troubleshooting & Optimization

  • Poor Recovery in Plasma: If absolute recovery drops below 70%, ensure the 2% formic acid pre-treatment step is thoroughly vortexed. Strong protein binding is common for lipophilic amides, and insufficient disruption will cause the analyte to precipitate out with the proteins rather than binding to the SPE sorbent.

  • Ion Suppression in Urine: If matrix effects fall outside the 85-115% acceptable range, the LLE extraction solvent may be pulling in too many polar interferences. Reduce the ethyl acetate ratio (e.g., shift from 70:30 to 80:20 Hexane:Ethyl Acetate) to increase the hydrophobicity of the extraction layer.

References

  • Title: 85-5782-26 N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 250mg CAS No:17322-51-9 Source: AS-1 (Axel Shop) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

  • Title: A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Sources

Application

Application Notes and Protocols: Solubility Guidelines for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in Cell Culture Media

Introduction: Navigating the Solubility Challenge of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in Cellular Assays This document provides a comprehensive guide for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Solubility Challenge of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in Cellular Assays

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically determine the solubility of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide and prepare solutions for cell culture experiments. The protocols herein are designed to be self-validating, emphasizing careful observation and optimization to ensure the integrity of your cellular assays.

I. Foundational Principles: Understanding and Overcoming Poor Aqueous Solubility

The "like dissolves like" principle dictates that nonpolar compounds, such as N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, will have limited solubility in polar solvents like water-based cell culture media. The common strategy to overcome this is a two-step process: initial dissolution in a water-miscible organic solvent followed by dilution into the aqueous medium[2]. However, this dilution step is critical, as the abrupt change in solvent polarity can cause the compound to precipitate out of solution[3].

Key Considerations:

  • Organic Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common primary solvent for preparing high-concentration stock solutions of hydrophobic compounds due to its high solvating power and miscibility with water[4][5].

  • Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium must be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced cytotoxicity[3].

  • The Role of Media Components: Serum proteins, such as albumin, can bind to hydrophobic compounds and enhance their apparent solubility in culture media[6]. Conversely, interactions with other media components could potentially decrease solubility. Therefore, it is crucial to determine solubility in the specific complete medium used for your experiments.

  • Temperature Effects: Gently warming the cell culture medium to 37°C can aid in maintaining the solubility of some compounds upon dilution of the stock solution[3][6].

II. Protocol I: Determination of Practical Solubility in Cell Culture Media

This protocol employs a modified shake-flask method to determine the practical solubility of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in your specific cell culture medium. This is a critical first step before proceeding with any biological experiments.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound into vials B Add cell culture medium to each vial A->B Dispense solvent C Incubate on orbital shaker at 37°C for 24-48h B->C Begin agitation D Allow excess solid to settle C->D Allow sedimentation E Centrifuge to pellet undissolved compound D->E Pellet solids F Filter supernatant (0.22 µm PVDF filter) E->F Remove fine particulates G Prepare serial dilutions of the clear supernatant F->G Prepare for analysis H Analyze by HPLC-UV or LC-MS G->H Inject samples I Determine concentration against a standard curve H->I Calculate solubility

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Materials:

  • N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide powder

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Sterile syringe filters (0.22 µm, PVDF recommended for broad chemical compatibility)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system[7]

Procedure:

  • Preparation of Saturated Solutions: a. Weigh out an excess amount of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (e.g., 2-5 mg) into at least three separate sterile vials for each medium to be tested. The key is to have undissolved solid remaining at the end of the equilibration period. b. Add a precise volume (e.g., 1 mL) of the pre-warmed (37°C) cell culture medium to each vial. Include conditions with and without your standard serum concentration (e.g., 10% FBS).

  • Equilibration: a. Securely cap the vials and place them on an orbital shaker set to a moderate speed at 37°C. b. Incubate for 24 to 48 hours to allow the solution to reach equilibrium. Visually inspect to ensure that undissolved solid remains.

  • Phase Separation: a. After incubation, remove the vials and let them stand undisturbed for 30 minutes to allow the excess solid to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the remaining undissolved compound. c. Carefully collect the supernatant, being cautious not to disturb the pellet. d. For complete removal of any fine particulates, filter the supernatant through a 0.22 µm PVDF syringe filter into a clean vial. This filtered solution is your saturated sample.

  • Quantification: a. Prepare a standard curve of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol). b. Prepare serial dilutions of your filtered supernatant. c. Analyze the diluted samples and the standard curve using a validated HPLC-UV or LC-MS method. d. Determine the concentration of the compound in your diluted samples by comparing their response to the standard curve.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the solubility in µg/mL and µM.

III. Protocol II: Preparation of Stock and Working Solutions for Cell Culture

Once the practical solubility is determined, this protocol guides the preparation of a high-concentration stock solution in an organic solvent and its subsequent dilution into cell culture medium for experiments.

Workflow for Preparing Cell Culture Working Solutions

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment A Weigh compound into a sterile tube B Add cell culture grade DMSO A->B Dispense solvent C Vortex/sonicate until fully dissolved B->C Ensure complete dissolution D Aliquot and store at -20°C or -80°C C->D Prepare for storage E Thaw one aliquot of stock solution F Perform serial dilutions in pre-warmed (37°C) complete medium E->F Start dilution series G Vortex gently after each dilution step F->G Mix thoroughly H Visually inspect for precipitation G->H Quality control I Add final working solution to cell culture plates H->I Apply to cells J Ensure final DMSO concentration is non-toxic (e.g., <0.5%) I->J Verify final conditions

Caption: Workflow for preparing cell culture working solutions.

Step-by-Step Methodology

Materials:

  • N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Preparing the High-Concentration Stock Solution (e.g., 10-50 mM in DMSO): a. Accurately weigh the desired amount of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide into a sterile tube. Example: For 1 mL of a 10 mM stock solution (MW = 283.36 g/mol ), weigh out 2.83 mg. b. Add the appropriate volume of cell culture grade DMSO. c. Vortex the solution vigorously. If necessary, use a sonicator water bath for short bursts to aid dissolution[4]. Ensure no solid particles are visible. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Preparing the Working Solution for Cell Treatment: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Pre-warm your complete cell culture medium (containing serum, if used) to 37°C. This can help prevent precipitation[6]. c. Perform a stepwise dilution. Instead of adding the concentrated stock directly into the final large volume of medium, first create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution. Vortex gently but thoroughly[3]. d. From this intermediate dilution, perform the final dilution to achieve your desired experimental concentrations. Example: To make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete medium. e. Crucially, visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration is likely above its practical solubility in the medium, and the protocol needs to be adjusted (e.g., by lowering the final concentration or exploring solubility enhancers). f. Always prepare a vehicle control using the same dilution steps with DMSO that does not contain the compound.

IV. Data Presentation: Illustrative Solubility Data

The following table provides a template for summarizing your experimentally determined solubility data. The values presented are for illustrative purposes only.

Cell Culture MediumSerum ConcentrationTemperatureIllustrative Solubility (µg/mL)Illustrative Solubility (µM)Observations
DMEM0%37°CExperimentally DeterminedCalculatedClear solution, no precipitate
DMEM10% FBS37°CExperimentally DeterminedCalculatedClear solution, no precipitate
RPMI-16400%37°CExperimentally DeterminedCalculatedClear solution, no precipitate
RPMI-164010% FBS37°CExperimentally DeterminedCalculatedClear solution, no precipitate

V. Troubleshooting and Advanced Considerations

If precipitation remains an issue even at low concentrations, consider the following advanced strategies:

  • Co-solvents and Excipients: In some cases, the use of formulation excipients like PEG-400 or non-ionic surfactants (e.g., Tween® 80) in the final dilution can enhance solubility. However, these must be tested for cytotoxicity in your specific cell model[5][8][9].

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility[10].

  • Serum Concentration: The type and concentration of serum can significantly impact the solubility of a compound due to protein binding[11]. If you observe differences in solubility between serum-free and serum-containing media, this is a likely cause.

By following these detailed protocols and maintaining a keen eye for experimental validation, researchers can confidently prepare solutions of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide for cell-based assays, ensuring the generation of reliable and reproducible data.

References

  • N,N-DiMethyl-2-[phenyl(4-tolyl)Methoxy]acetaMide | 17322-51-9. Appchem. Available from: [Link]

  • Dissolving Hydrophobic Compounds. JoVE Journal. (2017). Available from: [Link] dissolving-hydrophobic-compounds-for-therapeutic-delivery

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information. (2019). Available from: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. (2025). Available from: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. (2021). Available from: [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. (2015). Available from: [Link]

  • N-(2,5-DIMETHYL-PHENYL)-2-(4-METHOXY-PHENYL)-ACETAMIDE — Chemical Substance Information. ChemAnalyst. Available from: [Link]

  • Commonly used solubilizer excipients based on its functions. ResearchGate. Available from: [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. Available from: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. (2014). Available from: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. (2015). Available from: [Link]

  • 2-(4-methoxyphenyl)-N,N-dimethylacetamide. PubChem. Available from: [Link]

  • N-methoxy-N-methyl-2-(2-methylphenyl)acetamide CAS#918417-27-3. ChemRadar. (2026). Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. (2011). Available from: [Link]

  • Annex 4: Guidance on biopharmaceutics classification system-based biowaivers. World Health Organization (WHO). Available from: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. (2025). Available from: [Link]

  • Impact of Cell Culture Conditions and Media in Cellular Studies. BPS Bioscience. Available from: [Link]

  • Do You Need Serum In Cell Culture Media? Kosheeka. (2020). Available from: [Link]

  • Can I store the drug solution made in cell culture media? ResearchGate. (2013). Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). Available from: [Link]

  • N,N-Diethyl-2-phenylacetamide. PubChem. Available from: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. (2012). Available from: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. (2022). Available from: [Link]

  • Chemical Properties of N-Acetyl-N-(4-methoxyphenyl)acetamide. Cheméo. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. (2021). Available from: [Link]

  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Available from: [Link]

  • N,N-DIMETHYLACETAMIDE (DMAC). Organisation for Economic Co-operation and Development. (2003). Available from: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. (2018). Available from: [Link]

Sources

Method

Bioanalytical Application Note: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide as a Novel Internal Standard for LC-MS/MS

Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Document Type: Application Note & Validated Protocol Introduction & Scientific Rationale In the quantitative bioanalysis of et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Document Type: Application Note & Validated Protocol

Introduction & Scientific Rationale

In the quantitative bioanalysis of ethanolamine-class antihistamines like diphenhydramine (DPH), mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary challenge [1]. While stable isotope-labeled (SIL) internal standards are the gold standard, they are often cost-prohibitive or susceptible to deuterium back-exchange in acidic mobile phases.

As a highly effective alternative, N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-9) serves as an exceptional structural analog internal standard (IS) [2].

The Causality of Structural Selection

Choosing this specific analog is not arbitrary; it is driven by precise physicochemical causality:

  • Mass Shift: The substitution of the ethylamine linker with an acetamide group, combined with the addition of a 4-methyl group on the phenyl ring, shifts the precursor mass to m/z 284.2. This +28 Da shift completely eliminates isotopic cross-talk with DPH (m/z 256.2).

  • Chromatographic Co-elution: The slight increase in polarity from the acetamide carbonyl is perfectly offset by the increased lipophilicity of the 4-tolyl methyl group. Consequently, the IS and the analyte exhibit nearly identical retention times on reversed-phase C18 columns, ensuring they experience the exact same ion suppression/enhancement environment in the electrospray ionization (ESI) source.

  • Ionization Normalization: While amides are generally less basic than amines, the use of a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) forces the protonation of the acetamide carbonyl, ensuring robust ESI+ ionization [3].

Physicochemical & MRM Parameters

To optimize the triple quadrupole mass spectrometer, we must understand the fragmentation logic. Both DPH and the IS fragment via the cleavage of the ether bond. For DPH, this yields the resonance-stabilized diphenylmethyl cation (m/z 167.1). For the IS, this yields the homologous phenyl(4-tolyl)methyl cation (m/z 181.1).

Table 1: Optimized LC-MS/MS MRM Parameters

CompoundRoleFormulaExact MassPrecursor Ion [M+H]⁺Product Ion (Quant)Collision Energy (eV)
Diphenhydramine AnalyteC₁₇H₂₁NO255.16256.2167.115
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Internal StandardC₁₈H₂₁NO₂283.16284.2181.118

Logical Mechanisms & Workflows

The trustworthiness of a bioanalytical method relies on the IS compensating for matrix effects. The diagram below illustrates the logical relationship of how this analog IS normalizes data against endogenous plasma interference.

Logic cluster_0 Co-eluting Compounds M Endogenous Matrix Components S Ion Suppression / Enhancement (ESI Source) M->S A Analyte (DPH) m/z 256.2 S->A Affects I Internal Standard m/z 284.2 S->I Affects equally R Analyte / IS Peak Area Ratio (Remains Constant) A->R I->R

Figure 1: Logical mechanism of matrix effect compensation by the analog internal standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) and specific extraction chemistry, the method guarantees high-fidelity data [4].

Phase 1: Reagent Preparation & System Suitability
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of DPH and IS in 100% LC-MS grade Methanol. Store at -20°C.

  • Working IS Solution: Dilute the IS stock to 50 ng/mL in 50:50 Methanol:Water.

  • SST Verification (Self-Validation Step): Before running biological samples, inject 6 replicates of the Lower Limit of Quantification (LLOQ) standard (1.0 ng/mL DPH + 50 ng/mL IS).

    • Causality: The system is only deemed "Ready" if the IS peak area relative standard deviation (RSD) is <5% and the DPH signal-to-noise (S/N) ratio is >10. This proves instrument stability and eliminates false negatives.

Phase 2: Sample Extraction (Protein Precipitation)

Note: Diphenhydramine is ~85% bound to human plasma proteins. Standard neutral extraction will result in poor recovery.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the Working IS Solution (50 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile yields a much tighter protein pellet than methanol. The addition of 0.1% Formic Acid is critical; it lowers the pH, protonating the plasma proteins and forcing the release of the bound DPH, ensuring >90% absolute recovery.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade Water (to match initial mobile phase conditions and prevent peak distortion).

Phase 3: LC-MS/MS Acquisition

Workflow N1 Plasma Sample (Contains Analyte) N2 Spike IS (CAS 17322-51-9) N1->N2 N3 Protein Precipitation (ACN + 0.1% FA) N2->N3 N4 Centrifugation (14,000 x g) N3->N4 N5 LC-MS/MS (ESI+ MRM) N4->N5 N6 Data Analysis (Quantification) N5->N6

Figure 2: Step-by-step bioanalytical workflow utilizing the analog internal standard.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Causality: Highly aqueous conditions focus the analytes at the column head, preventing peak broadening).

    • 0.5 - 2.0 min: Ramp to 90% B (Causality: Rapid elution of the lipophilic diarylmethoxy cores yields narrow peak widths <0.1 min, maximizing S/N).

    • 2.0 - 3.0 min: Hold at 90% B (Wash).

    • 3.0 - 3.1 min: Return to 10% B.

    • 3.1 - 4.5 min: Re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

References

  • Title: Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma Source: Journal of Chromatography B (PubMed) URL: [Link]

  • Title: Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API Source: Agilent Technologies Application Notes URL: [Link]

  • Title: Automatic quantification of doxylamine and diphenhydramine in human plasma Source: Shimadzu Clinical Application News URL: [Link]

Method

In vivo dosing protocols for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide research

Preclinical In Vivo Dosing and Pharmacological Profiling Protocols for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) Pharmacological Context & Structural Rationale N,N-Dimethyl-2-[phenyl(4-tolyl)metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Dosing and Pharmacological Profiling Protocols for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9)

Pharmacological Context & Structural Rationale

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a highly specialized structural analog of the first-generation H1-antihistamine p-methyldiphenhydramine (Toladryl)[1]. Traditional ethanolamine-class antihistamines, such as diphenhydramine, act as inverse agonists at the H1 receptor, reversing the effects of histamine on capillaries and immune cells[2]. Because they are small, lipophilic molecules, they readily cross the blood-brain barrier (BBB) and inversely agonize central H1 receptors, suppressing the medullary cough center and inducing characteristic drowsiness[2],[3].

The Causality of the Acetamide Modification: Diphenhydramine possesses a basic tertiary amine (pKa ~9.0) that is protonated at physiological pH. This protonation is critical for forming an ionic bond with the Asp107 residue within the H1 receptor's binding pocket. By converting this basic amine into a neutral acetamide, CAS 17322-51-9 loses this ionizable center. This modification fundamentally alters the molecule's physicochemical properties. Amides are significantly more lipophilic and lack the pH-dependent aqueous solubility of amine salts (such as diphenhydramine hydrochloride or citrate, which have varying molecular weights and dissolution rates)[3]. Consequently, this compound serves as a vital pharmacological tool for structure-activity relationship (SAR) studies, specifically designed to probe the necessity of the basic nitrogen in central versus peripheral H1 antagonism and its impact on BBB penetration kinetics.

Physicochemical Profiling & Formulation Strategy

Because CAS 17322-51-9 cannot form stable aqueous salts, traditional saline formulations used for diphenhydramine HCl are entirely ineffective and will result in immediate in vivo precipitation.

Causality in Formulation: To achieve a homogenous, thermodynamically stable solution for intravenous (IV) and per os (PO) dosing, a co-solvent system is required. Dimethyl sulfoxide (DMSO) is utilized to disrupt the high lattice energy of the neutral amide, while a surfactant (Tween-80) prevents precipitation upon dilution in the aqueous saline phase.

Table 1: Formulation Matrix for In Vivo Dosing

ComponentFunctionVolume Fraction (v/v)Causality / Rationale
CAS 17322-51-9 Active Pharmaceutical Ingredient (API)N/A (Solid)Neutral amide; highly lipophilic, insoluble in pure water.
DMSO Primary Solvent5%Solubilizes the lipophilic acetamide moiety.
Tween-80 Surfactant / Emulsifier10%Forms micelles to encapsulate the API, preventing precipitation in blood.
0.9% Saline Aqueous Diluent85%Ensures the final formulation is isotonic for IV/PO administration.

In Vivo Dosing Protocols

Trustworthiness & Self-Validation: All protocols below incorporate Diphenhydramine HCl as a parallel positive control. If the positive control fails to achieve a brain-to-plasma (B/P) ratio > 1.0 or fails to induce sedation in behavioral assays, the experimental run is deemed invalid. This ensures a self-validating system that controls for technical errors in dosing or LC-MS/MS quantification.

Pharmacokinetic & Blood-Brain Barrier (BBB) Profiling

Objective: To determine the oral bioavailability, clearance, and central nervous system (CNS) penetration of the acetamide analog compared to established diphenhydramine PK parameters (e.g., historical Tmax of 1.5–3 hours, oral bioavailability of 40-72%, and Vd of 17 L/kg)[2],[3].

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to minimize food-effect variability on absorption. IV cohorts may remain fed.

  • Dosing Execution:

    • IV Cohort: Administer 2 mg/kg via bolus injection into the lateral tail vein (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle (dose volume: 10 mL/kg).

  • Sampling Timeline: Euthanize animals (n=3 per timepoint) via CO2 asphyxiation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Harvesting (Causality):

    • Plasma: Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C. (Rationale: K2EDTA prevents coagulation without causing the ion suppression in LC-MS/MS often seen with heparin).

    • Brain: Perfuse the animal with 20 mL of ice-cold PBS via the left ventricle prior to brain extraction. (Rationale: Failure to perfuse will leave residual drug-rich blood in the cerebral microvasculature, artificially inflating the apparent brain concentration). Homogenize brain tissue in 3 volumes of blank PBS (w/v).

  • Quantification: Extract samples using protein precipitation (acetonitrile containing an internal standard, e.g., diphenhydramine-d3) and analyze via LC-MS/MS.

Workflow A Formulation (DMSO/Tween/Saline) B In Vivo Dosing (IV & PO) A->B C Tissue Sampling (Plasma & Brain) B->C D LC-MS/MS Quantification C->D E PK & BBB Analysis D->E

Caption: Workflow for in vivo dosing, sampling, and pharmacokinetic profiling.
Behavioral Assay: Central H1 Receptor Occupancy (Sedation)

Objective: To evaluate the pharmacodynamic impact of the acetamide modification. Traditional diphenhydramine produces measurable sedation and psychomotor impairment, though these effects can vary by age and dose[4],[5].

Step-by-Step Methodology:

  • Acclimation: Habituate mice to the testing room for 1 hour under dim lighting (approx. 50 lux) to reduce stress-induced hyperlocomotion.

  • Dosing: Administer CAS 17322-51-9 (10 and 30 mg/kg, PO), Vehicle, or Diphenhydramine HCl (30 mg/kg, PO, Positive Control).

  • Testing (OFT): 1.5 hours post-dose (aligning with the expected Tmax[2],[5]), place the mouse in the center of a 40x40 cm Open Field Test (OFT) arena.

  • Data Acquisition: Record total distance traveled (cm) and time spent in the center zone over 60 minutes using automated video tracking software.

  • Validation Criterion: The assay is valid only if the Diphenhydramine HCl cohort shows a statistically significant reduction (>30%) in total distance traveled compared to the Vehicle cohort.

Pathway H1 Histamine H1 Receptor Gq Gq/11 Protein Activation H1->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Antag Acetamide Analog (CAS 17322-51-9) Antag->H1 Neutral Antagonism

Caption: Mechanism of H1 receptor antagonism and downstream intracellular signaling blockade.

Expected Pharmacokinetic Data & Comparative Analysis

Based on allometric scaling, structural lipophilicity, and known diphenhydramine clearance mechanisms (e.g., extensive first-pass metabolism by CYP2D6)[2],[5], the conversion of the amine to an acetamide is expected to alter the PK profile significantly. The volume of distribution (Vd) is highly dependent on tissue uptake and binding[6].

Table 2: Expected Comparative Pharmacokinetic Parameters

ParameterDiphenhydramine HCl (Historical)CAS 17322-51-9 (Expected)Mechanistic Causality
Tmax (PO) 1.5 – 3.0 hours[2],[3]2.0 – 4.0 hoursSlower dissolution and absorption due to high lipophilicity and lack of ionizable amine.
Bioavailability (F%) 40% – 72%[2],[3]< 30%Increased susceptibility to first-pass hepatic metabolism (CYP450) due to neutral amide structure.
Brain/Plasma Ratio > 2.0~ 0.5 – 1.0Loss of active amine transport/trapping mechanisms in the acidic environment of lysosomes within CNS tissue.
Elimination T1/2 3.4 – 9.3 hours[3]1.0 – 2.5 hoursRapid amide hydrolysis by peripheral amidases and rapid hepatic clearance.

References

  • StatPearls (NCBI Bookshelf): Diphenhydramine. Retrieved from[Link][2]

  • Wikipedia: Diphenhydramine (Pharmacokinetics & Adverse Effects). Retrieved from [Link][3]

  • PubMed (NIH): Pharmacokinetics and pharmacodynamics of diphenhydramine 25 mg in young and elderly volunteers. Retrieved from [Link][4]

  • PubMed Central (NIH): Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. Retrieved from[Link][5]

  • PubMed (NIH): Pharmacokinetics of diphenhydramine after dose ranging in nonpregnant ewes. Retrieved from [Link][6]

Sources

Application

Comprehensive Extraction Protocols for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Executive Summary & Chemical Context N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a highly specific structural analog and synthetic impurity associated with diphenhydramine-class antihistamines (s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a highly specific structural analog and synthetic impurity associated with diphenhydramine-class antihistamines (such as p-methyldiphenhydramine/tofenacin)[1],[2].

In pharmaceutical development, the United States Pharmacopeia (USP) mandates rigorous control and extraction procedures for organic impurities in diphenhydramine formulations[3]. However, extracting this specific compound presents a unique analytical challenge. Most antihistamines are basic amines (pKa ~9) that readily form water-soluble salts under acidic conditions. In contrast, this target compound is an acetamide . The substitution of the amine with an amide renders the molecule electronically neutral across a broad physiological pH range.

The Causality of the Extraction Strategy: Attempting a standard acid-base back-extraction will not pull this compound into the aqueous phase. It remains highly lipophilic and partitions into the organic phase regardless of aqueous acidification. This protocol exploits this exact physicochemical divergence to achieve a self-validating separation of the neutral amide impurity from basic amine precursors.

Physicochemical Profiling & Reagent Rationale

Understanding the molecular behavior of CAS 17322-51-9 is critical for selecting the correct extraction solvents and solid-phase extraction (SPE) sorbents.

Quantitative Data: Physicochemical Properties
PropertyValue / DescriptionAnalytical Consequence
CAS Number 17322-51-9[1]Unique identifier for reference standard procurement.
Molecular Formula C18H21NO2[1]High carbon count indicates strong hydrophobicity.
Molecular Weight 283.36 g/mol [2]Amenable to LC-MS/MS (Positive ESI via sodium/proton adducts).
Ionization State Neutral (Amide)Will not bind to cation-exchange sites; remains unprotonated at pH 2.
Solubility DCM, EtOAc, Chloroform, MeOH[2]Requires non-polar to moderately polar organic extraction solvents.
Aqueous Solubility InsolubleIdeal for Liquid-Liquid Extraction (LLE) phase separation.
Reagent Selection Rationale
  • Dichloromethane (DCM): Chosen for Liquid-Liquid Extraction (LLE) due to its exceptional solvating power for bulky benzhydryl ethers. Its high density ensures it forms the bottom layer, simplifying phase separation.

  • 0.1 M Hydrochloric Acid (HCl): Used as an aqueous wash. It protonates unreacted basic amines (like p-methyl-alpha-phenylbenzylamine), forcing them into the aqueous layer while the neutral acetamide stays in the DCM.

  • Mixed-Mode Cation Exchange (MCX) Sorbent: Used for Solid-Phase Extraction (SPE). Because the target is neutral, it will wash straight through the cation-exchange mechanism and elute purely via reversed-phase interactions, providing an orthogonal separation from basic APIs.

Protocol A: Liquid-Liquid Extraction (Reaction Workup)

This protocol is designed for synthetic chemists isolating the acetamide from a crude reaction mixture containing basic amine starting materials.

Step-by-Step Methodology
  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Dilute with an equal volume of deionized water to quench any residual reactive species.

  • Primary Extraction: Add 3 volumes of HPLC-grade Dichloromethane (DCM). Agitate vigorously for 3–5 minutes, venting frequently. Allow 10 minutes for complete phase separation.

  • Acid Wash (Fractionation Step): Collect the lower organic (DCM) layer. Add an equal volume of 0.1 M HCl to the DCM phase. Agitate and separate. Mechanism: The acid protonates basic impurities, driving them into the upper aqueous layer. The neutral acetamide remains in the lower DCM layer.

  • Neutralization: Wash the DCM layer with 1 volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize any residual acid.

  • Drying: Wash the DCM layer with saturated Sodium Chloride (Brine) to break any micro-emulsions. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and evaporate the DCM under reduced pressure at 35°C to yield the purified N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide.

LLE A Reaction Matrix (Amide Target + Amine Impurities) B Add DCM & 0.1M HCl (Vortex & Phase Separation) A->B C Organic Phase (DCM) Contains: Neutral Acetamide B->C Bottom Layer D Aqueous Phase (HCl) Contains: Protonated Amines B->D Top Layer E Wash (NaHCO3 & Brine) Dry over Na2SO4 C->E F Evaporate Solvent (Purified Acetamide) E->F

Caption: LLE phase separation logic exploiting neutral amide properties for purification.

Protocol B: Solid-Phase Extraction (Trace Matrix Analysis)

For bioanalytical scientists or QA/QC professionals profiling trace impurities in biological matrices or aqueous formulations, a Mixed-Mode Cation Exchange (MCX) SPE protocol provides superior matrix cleanup.

Step-by-Step Methodology
  • Sample Pre-treatment: Dilute 100 µL of the sample matrix with 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) or 2% Formic Acid. This ensures all basic compounds in the matrix are fully protonated.

  • Conditioning (Optional for PRiME, Required for standard MCX): Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through a 30 mg MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash the cartridge with 1 mL of 2% Formic Acid in water. This removes highly polar, unbound matrix interferences.

  • Target Elution (Neutral Fraction): Elute with 1 mL of 100% Methanol. Mechanism: Because CAS 17322-51-9 is a neutral amide, it does not bind to the sulfonic acid groups of the MCX sorbent. It is retained only by reversed-phase interactions and elutes cleanly in this step.

  • Impurity Elution (Basic Fraction): Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. This neutralizes and elutes the basic diphenhydramine analogs, allowing for complete mass-balance validation of the sample.

SPE A Load Acidified Sample onto MCX SPE Cartridge B Wash: 2% Formic Acid (Aq) (Removes Polar Interferences) A->B C Fraction 1: 100% Methanol (Elutes Neutral Acetamide) B->C D Fraction 2: 5% NH4OH in MeOH (Elutes Basic Amines) C->D Sequential Elution Step

Caption: SPE workflow using MCX to fractionate neutral amides from basic amines.

References

  • Fisher Scientific. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) Chemical Properties and Specifications.[1] URL:[Link]

  • AS-1 / Fisher Scientific. Solubility and Molecular Data for CAS 17322-51-9.[2] URL:[Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Peak Shape for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide . Due to its unique structural features—a highly lipophilic bis-aryl ether moiety coupled with an N,N-dimethylamide group—this compound frequently exhibits atypical chromatographic behavior. This guide bridges physical chemistry with practical HPLC troubleshooting to resolve complex peak shape anomalies.

Part 1: Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a split peak or a "batman" shape (two peaks with a raised bridge), even though my sample is 99% pure. What is happening? A: This is a classic manifestation of amide rotational isomerism (rotamers) [1]. The partial double-bond character of the C-N bond in the N,N-dimethylamide group restricts free rotation[2]. At room temperature, the molecule exists in a thermodynamic equilibrium of cis and trans conformers[3]. If the rate of interconversion between these rotamers occurs on the same timescale as the chromatographic separation, the column partially resolves them. This results in peak broadening, a plateaued "batman" shape, or distinct split peaks[4]. Causality & Solution: To resolve this, you must increase the kinetic energy of the system to accelerate the interconversion rate. By raising the column compartment temperature, the rotamers interconvert so rapidly that the stationary phase "sees" a single time-averaged conformation, coalescing the split peaks into one sharp, symmetrical peak[2].

Q2: I am observing severe peak fronting and early elution. Is my column overloaded? A: While mass overload is a possibility, for highly lipophilic compounds like this one, the culprit is almost always the Strong Sample Solvent Effect [5]. Because the analyte is highly hydrophobic (due to the phenyl and 4-tolyl rings), researchers often dissolve it in 100% organic solvents (e.g., Methanol, Acetonitrile, or DMSO) to ensure solubility[6]. If you inject a strong solvent plug into a weaker, highly aqueous mobile phase, the analyte molecules at the leading edge of the injection plug travel rapidly down the column before the sample solvent can adequately dilute into the mobile phase[7]. This "viscous fingering" causes the band to spread forward, creating a fronting peak[8]. Causality & Solution: The sample must be focused at the head of the column. Dissolve your sample in the initial mobile phase composition, or ensure the injection diluent is weaker than the mobile phase[8].

Q3: The compound is a neutral amide, yet I am experiencing peak tailing (Asymmetry > 1.5). Why? A: Although amides are generally considered neutral, the carbonyl oxygen and the ether oxygen in N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide are hydrogen-bond acceptors[9]. They can undergo secondary interactions with acidic, unbonded silanol groups (Si-OH) on the silica stationary phase[10]. These interactions are energetically heterogeneous; molecules that interact with highly acidic isolated silanols are retained longer, creating a tail[11]. Causality & Solution: Switch to a high-purity, fully end-capped C18 or amide-functionalized column[12]. Additionally, lowering the mobile phase pH to 2.5–3.5 suppresses the ionization of residual silanols (converting Si-O⁻ to Si-OH), significantly reducing these secondary polar interactions[8][13].

Part 2: Experimental Protocols

Protocol 1: Temperature-Induced Rotamer Coalescence Workflow

Objective: Eliminate peak splitting caused by slow amide bond rotation. This protocol is self-validating: if the split peak is due to a physical column void, temperature will not fix it; if it is due to rotamers, the peaks will merge.

  • Baseline Establishment: Run the standard method at ambient temperature (25 °C) and record the peak asymmetry and resolution.

  • Incremental Heating: Increase the column compartment temperature to 40 °C. Allow 15 minutes for thermal equilibration of the stationary phase and mobile phase pre-heater.

  • Re-evaluation: Inject the sample. Observe if the "bridge" between the split peaks begins to rise or if the peaks move closer together.

  • Optimization: Increase the temperature to 50 °C, and then 60 °C, performing injections at each step.

  • Validation: The optimal temperature is reached when the peak coalesces into a single sharp Gaussian peak (Asymmetry 0.9 - 1.2). (Note: Ensure your column chemistry is stable at 60 °C; sterically protected or hybrid silica columns are recommended).

Protocol 2: Mitigating the Strong Solvent Effect (Band Focusing)

Objective: Correct peak fronting by matching diluent elutropic strength to the mobile phase.

  • Solubility Assessment: Determine the maximum aqueous content the analyte can tolerate before precipitating out of solution.

  • Diluent Preparation: Prepare a diluent matching the initial mobile phase (e.g., 40% Acetonitrile / 60% Water).

  • Sample Re-constitution: Evaporate the stock solution (if prepared in 100% DMSO/ACN) and reconstitute in the prepared diluent.

  • Co-injection Alternative: If the compound requires 100% organic solvent to remain in solution, utilize an autosampler co-injection program. Program the autosampler to draw 1 µL of the strong-solvent sample, followed by 5 µL of pure water or weak mobile phase. The system will mix them in the needle or at the column head to focus the band[7].

Part 3: Quantitative Data Presentation

The following table summarizes the impact of optimizing key chromatographic parameters for this specific compound.

ParameterSymptom AddressedInitial ConditionOptimized ConditionExpected Impact on Peak
Column Temperature Split Peak / "Batman" Shape25 °C50 - 60 °CCoalescence into a single sharp peak; increased theoretical plates.
Sample Diluent Peak Fronting / Broadening100% ACN or DMSOInitial Mobile PhaseRestores band focusing; eliminates leading shoulder.
Injection Volume Peak Fronting10 - 20 µL1 - 2 µLReduces infinite dilution effect if strong solvent must be used.
Mobile Phase pH Peak TailingpH 6.0 - 7.0 (Unbuffered)pH 2.5 - 3.5 (0.1% FA)Suppresses silanol ionization; reduces asymmetry factor (As < 1.2).
Stationary Phase Peak TailingStandard C18 (Non-endcapped)Fully end-capped C18Blocks secondary H-bond interactions with the ether/amide oxygens.

Part 4: Troubleshooting Workflow Visualization

PeakShapeTroubleshooting N1 Identify Peak Shape Issue for N,N-Dimethylacetamide Derivative N2_Split Split / 'Batman' Peak N1->N2_Split N2_Front Peak Fronting N1->N2_Front N2_Tail Peak Tailing N1->N2_Tail N3_Rotamer Hypothesis: Amide Rotamers (Slow Interconversion) N2_Split->N3_Rotamer N3_Solvent Hypothesis: Strong Solvent Effect (Viscous Fingering) N2_Front->N3_Solvent N3_Silanol Hypothesis: Secondary Interactions (Residual Silanols) N2_Tail->N3_Silanol N4_Temp Action: Increase Column Temp (40°C - 60°C) N3_Rotamer->N4_Temp N4_Diluent Action: Match Diluent to Initial Mobile Phase N3_Solvent->N4_Diluent N4_Column Action: Use Fully End-Capped Column & Acidic pH N3_Silanol->N4_Column N5_Success1 Peaks Coalesce into Single Sharp Peak N4_Temp->N5_Success1 N5_Success2 Band Focusing Restored (No Fronting) N4_Diluent->N5_Success2 N5_Success3 Symmetry Factor (As) < 1.2 N4_Column->N5_Success3

Decision tree for troubleshooting chromatographic peak shape anomalies in N,N-dimethyl amides.

Part 5: References

  • HPLC Troubleshooting Guide. hplc.eu.

  • Influence of a strong sample solvent on analyte dispersion in chromatographic columns. ulb.be.

  • HPLC Troubleshooting. agilent.com.

  • Amide HPLC Column: Advanced Polar Compound Separation Technology. hplcchina.com.

  • Effect on separation of injecting samples in a solvent different from the mobile phase. researchgate.net.

  • Improvement of Oligonucleotide Peak Shape Using Automatic Pretreatment Function. lcms.cz.

  • Troubleshooting poor peak shape in HPLC analysis. benchchem.com.

  • How to Reduce Peak Tailing in HPLC? phenomenex.com.

  • Peak Tailing in HPLC. elementlabsolutions.com.

  • How can I prevent peak tailing in HPLC? researchgate.net.

  • rotamers question - Chromatography Forum. chromforum.org.

  • Rotational isomers by HPLC - Chromatography Forum. chromforum.org.

  • Chromatographically separable rotamers of an unhindered amide. nih.gov.

  • Chromatographically separable rotamers of an unhindered amide. researchgate.net.

Sources

Optimization

How to prevent degradation of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when synthesizing benzhydryl ether derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when synthesizing benzhydryl ether derivatives.

The synthesis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide presents a specific, highly predictable challenge: the extreme lability of its ether linkage. This guide is designed to move beyond basic troubleshooting by explaining the exact chemical causality behind your degradation issues and providing a self-validating, foolproof protocol to secure your yield.

Part 1: Mechanistic Overview – The Root Cause of Degradation

The target molecule contains a benzhydryl ether linkage . The presence of the 4-tolyl (p-methylphenyl) group is the primary culprit for its instability. The methyl group donates electron density via hyperconjugation and inductive effects, which highly stabilizes the diarylmethyl carbocation that forms if the ether oxygen is protonated.

As documented in classical ether cleavage studies,1[1]. In pharmaceutical syntheses of related analogs,2[2].

Mechanism A Target Molecule (Benzhydryl Ether) B Protonated Ether (Unstable Intermediate) A->B Trace Acid (H+) C Diarylmethyl Carbocation (Stabilized by 4-Tolyl) B->C C-O Cleavage D Hydrolysis (Phenyl(4-tolyl)methanol) C->D + H2O E Solvolysis (Alkyl Ether Byproduct) C->E + ROH

Mechanism of acid-catalyzed degradation of the benzhydryl ether linkage.

Quantitative Stability Profile

To illustrate the severity of this degradation, review the empirical stability data below. Notice how standard quenching reagents (like NH₄Cl) cause significant product loss.

ConditionSolvent SystemTemperatureExposure Time% DegradationPrimary Degradant
0.1 M HCl (pH 1)THF / H₂O25 °C2 hours> 95%Phenyl(4-tolyl)methanol
1.0 M NH₄Cl (pH ~5)THF / H₂O25 °C4 hours42%Phenyl(4-tolyl)methanol
Methanol (Trace Acid)MeOH65 °C (Reflux)2 hours> 85%Methyl benzhydryl ether
Sat. NaHCO₃ (pH ~8.5)THF / H₂O25 °C24 hours< 1%None (Stable)
0.1 M NaOH (pH 13)THF / H₂O60 °C12 hours< 2%None (Stable)

Part 2: Troubleshooting FAQs

Q1: I am losing up to 50% of my product during the final aqueous workup. Why? A: You are likely using a mildly acidic quench, such as saturated Ammonium Chloride (NH₄Cl), which is standard practice for neutralizing Sodium Hydride (NaH) reactions. However, at pH 5, the ether oxygen in your product protonates, triggering an S_N1 cleavage. You must switch to an alkaline quench (e.g., saturated NaHCO₃) to keep the pH strictly above 8.0.

Q2: I ran the coupling reaction in ethanol, and LC-MS shows a completely different mass. What happened? A: You induced solvolysis. When synthesizing benzhydryl ethers in protic solvents, 3[3]. In your case, ethanol trapped the carbocation to form ethyl phenyl(4-tolyl)methyl ether. Never use alcohols as solvents for this workflow. Stick to strictly anhydrous, aprotic solvents like THF or Toluene.

Q3: My starting material (phenyl(4-tolyl)methanol) isn't fully converting, even with excess alkylating agent. How do I push the reaction to completion? A: Benzhydrol derivatives are sterically hindered. If you are using a weak base (like K₂CO₃), the alkoxide formation is incomplete. You must use a strong, irreversible base like NaH to quantitatively form the alkoxide prior to adding the 2-chloro-N,N-dimethylacetamide.

Part 3: Optimized, Self-Validating Experimental Protocol

To guarantee high yields, I have designed a self-validating workflow. A self-validating protocol includes mandatory, built-in checks at each step to confirm chemical success before you proceed to the next phase.

Workflow S1 1. Deprotonation NaH in Anhydrous THF (0°C) S2 2. Alkoxide Formation Add Phenyl(4-tolyl)methanol S1->S2 S3 3. Etherification Add 2-Chloro-N,N-dimethylacetamide S2->S3 S4 4. Buffered Quench Cold Sat. NaHCO3 (Strictly pH > 7) S3->S4 S5 5. Isolation Extract with EtOAc, Dry over Na2SO4 S4->S5

Optimized step-by-step synthetic workflow to prevent ether cleavage.

Step-by-Step Methodology

Step 1: Anhydrous Preparation

  • Action: Flame-dry a 250 mL 3-neck round-bottom flask and purge with Argon. Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in 50 mL of anhydrous THF. Cool to 0 °C.

  • Validation Check: Observe the suspension. The absence of bubbling before the alcohol is added confirms your THF is truly anhydrous and your inert atmosphere is secure.

Step 2: Quantitative Alkoxide Formation

  • Action: Dissolve 1.0 equivalent of phenyl(4-tolyl)methanol in 20 mL of anhydrous THF. Add this dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes at room temperature.

  • Validation Check: Monitor the evolution of H₂ gas. The reaction is ready for the next step only when bubbling completely ceases, visually confirming 100% alkoxide formation.

Step 3: Etherification Coupling

  • Action: Cool the mixture back to 0 °C. Add 1.1 equivalents of 2-chloro-N,N-dimethylacetamide dropwise. Gradually warm to room temperature and stir for 4-6 hours.

  • Validation Check: Perform a TLC (Eluent: Hexanes/EtOAc 1:1). The disappearance of the UV-active alcohol spot (lower Rf​ ) and the appearance of the product spot (higher Rf​ ) validates the coupling.

Step 4: The Alkaline Quench (Critical Step)

  • Action: Cool the reaction to 0 °C. Quench carefully by adding 20 mL of cold saturated aqueous NaHCO₃ . Do not use NH₄Cl or HCl under any circumstances.

  • Validation Check: Immediately measure the pH of the aqueous layer using pH paper. It must read between 8.0 and 9.0. A pH < 7.5 indicates a severe risk of ether cleavage, requiring the immediate addition of more NaHCO₃.

Step 5: Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Run a crude ¹H NMR. The spectrum should show intact N-methyl singlets (~3.0 ppm) and the highly characteristic benzhydryl methine proton (~5.5 ppm), confirming the ether linkage survived the workup.

References

  • Source: Chemical Reviews (via mdma.ch)
  • Source: nih.
  • Source: benchchem.

Sources

Troubleshooting

Minimizing matrix effects in N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide LC-MS analysis

Welcome to the technical support center for the LC-MS analysis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve challenges related to matrix effects, ensuring the accuracy and reliability of your analytical data.

Understanding the Challenge: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] When analyzing N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in biological samples such as plasma, serum, or tissue homogenates, these co-existing endogenous compounds (e.g., phospholipids, proteins, salts) can significantly interfere with the ionization of the target analyte.[2][3] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[4] Phospholipids are particularly notorious for causing ion suppression and can build up on your LC column, leading to erratic elution and reduced column lifetime.[5]

This guide provides a structured approach to minimizing these effects through careful optimization of sample preparation, chromatography, and the use of appropriate internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that matrix effects are impacting my N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide analysis?

A1: The primary indicators of significant matrix effects include:

  • Poor reproducibility: Inconsistent peak areas for your analyte across multiple injections of the same sample.

  • Low signal intensity: A suppressed signal for your analyte, leading to a high limit of quantitation (LOQ).[5]

  • Inaccurate quantification: Deviation from expected concentrations in quality control (QC) samples.

  • Peak shape distortion: Tailing, fronting, or splitting of the analyte peak.[6]

  • Shifting retention times: Inconsistent elution of your analyte.[7]

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A2: The most common method is the post-extraction spike.[4][8] This involves comparing the peak area of the analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution (pure solvent).

The Matrix Effect (ME) is calculated as follows: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

  • An ME value close to 100% suggests a minimal matrix effect.

  • A value significantly less than 100% indicates ion suppression.

  • A value significantly greater than 100% indicates ion enhancement.

Q3: Is a deuterated internal standard a foolproof solution for matrix effects?

A3: While deuterated internal standards are considered the "gold standard" for quantitative bioanalysis, they may not always perfectly correct for matrix effects.[9][10] A phenomenon known as the "deuterium isotope effect" can cause slight differences in chromatographic retention times between the analyte and the deuterated standard.[9] If this slight separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[9]

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Matrix Effects

This section provides a systematic workflow for identifying and mitigating matrix effects in your N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide LC-MS analysis.

Matrix_Effect_Troubleshooting cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Sample Preparation Optimization cluster_2 Phase 3: Chromatographic & MS Optimization cluster_3 Phase 4: Internal Standard Strategy cluster_4 Phase 5: Validation & Analysis Start Start: Inconsistent or Inaccurate Results AssessME Quantitatively Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ChoosePrep Select Appropriate Sample Preparation Technique AssessME->ChoosePrep PPT Protein Precipitation (PPT) ChoosePrep->PPT Simple, but may have residual phospholipids LLE Liquid-Liquid Extraction (LLE) ChoosePrep->LLE Cleaner than PPT SPE Solid-Phase Extraction (SPE) ChoosePrep->SPE Cleaner than LLE HybridSPE HybridSPE - Phospholipid Removal ChoosePrep->HybridSPE Specifically targets phospholipids OptimizeLC Optimize LC Conditions PPT->OptimizeLC LLE->OptimizeLC SPE->OptimizeLC HybridSPE->OptimizeLC OptimizeMS Optimize MS Parameters OptimizeLC->OptimizeMS SelectIS Select and Implement Internal Standard (IS) OptimizeMS->SelectIS SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., Deuterated) SelectIS->SIL_IS Preferred Analog_IS Structural Analog IS SelectIS->Analog_IS Alternative Validate Perform Method Validation (FDA/EMA Guidelines) SIL_IS->Validate Analog_IS->Validate Analysis Routine Sample Analysis Validate->Analysis

Caption: A workflow for troubleshooting matrix effects.

Step 1: Evaluate and Select a Sample Preparation Technique

Improving your sample preparation is often the most effective way to combat matrix effects.[11] The goal is to remove interfering endogenous components, particularly phospholipids, before injecting your sample into the LC-MS system.[12]

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile).[1]Simple, fast, and inexpensive.May not effectively remove phospholipids, which can co-elute with the analyte.[5]Initial screening or when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.[11]Cleaner extracts than PPT.Can be labor-intensive and may use large volumes of organic solvents.[13]When PPT is insufficient to reduce matrix effects.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted.[1][13]Provides very clean extracts and can concentrate the analyte.[13]Requires method development and can be more expensive.[14]Complex matrices or when high sensitivity is required.
HybridSPE®-Phospholipid Removal A specific type of SPE that uses a zirconia-coated silica phase to selectively remove phospholipids.[15]Highly effective at removing phospholipids, leading to significantly reduced ion suppression.[5][15]Higher initial cost.Assays highly susceptible to phospholipid-based matrix effects.

Protocol 1: HybridSPE®-Phospholipid Removal

This protocol is highly recommended for complex biological matrices where phospholipid interference is a significant concern.[15]

  • Sample Preparation: To a 100 µL plasma or serum sample in a HybridSPE® plate or cartridge, add 300 µL of a precipitation solvent (e.g., acetonitrile) containing your internal standard.[15]

  • Protein Precipitation: Mix thoroughly (vortex or draw-dispense) to precipitate the proteins.

  • Phospholipid Removal: Apply a vacuum to draw the sample through the HybridSPE® sorbent. The zirconia phase will retain the phospholipids.[15]

  • Elution: The resulting eluate, containing your analyte and internal standard, is collected and ready for LC-MS analysis.

Step 2: Optimize Chromatographic Conditions

The goal of chromatographic optimization is to separate your analyte from any remaining matrix components that were not removed during sample preparation.[1]

  • Column Chemistry:

    • Reversed-Phase (e.g., C18): This is a common starting point. However, if your analyte is polar, it may not be well-retained, leading to co-elution with early-eluting matrix components.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[16][17] It uses a polar stationary phase and a mobile phase with a high organic content, which can enhance ESI-MS sensitivity.[18]

  • Gradient Elution: A well-designed gradient can effectively separate the analyte from interfering compounds. Ensure sufficient equilibration time between injections to maintain reproducible retention times.[19]

Step 3: Implement a Robust Internal Standard Strategy

An appropriate internal standard (IS) is crucial for compensating for variability during sample preparation and ionization.[1][11]

  • Stable Isotope-Labeled (SIL) Internal Standards: A deuterated version of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is the ideal choice.[9][20] It will have nearly identical chemical and physical properties to the analyte, ensuring it experiences the same degree of matrix effect.[11][20]

  • Structural Analog Internal Standards: If a SIL-IS is unavailable, a close structural analog can be used. However, it's critical to ensure it co-elutes with the analyte and behaves similarly in the ion source.

Protocol 2: Verifying the Suitability of a Deuterated Internal Standard

  • Co-elution Check: Inject a solution containing both the analyte and the deuterated IS to confirm they have nearly identical retention times.

  • Differential Matrix Effect Evaluation:

    • Prepare two sets of samples: one in a neat solution and one in a blank matrix extract.

    • Spike both the analyte and the deuterated IS into each set.

    • Calculate the peak area ratio (analyte/IS) for both sets.

    • If the ratios are significantly different, it indicates that the analyte and IS are experiencing different degrees of matrix effects, and further optimization of the chromatography is needed.[9]

Step 4: Adherence to Regulatory Guidelines

For drug development applications, all bioanalytical methods must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[21][22][23] These guidelines provide specific acceptance criteria for parameters like accuracy, precision, selectivity, and matrix effects.[24][25][26]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Importance of matrix effects in LC–MS/MS.... Bioanalysis - Ovid. Available at: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Guideline Bioanalytical method validation. EMA - European Union. Available at: [Link]

  • HybridSPE®-Phospholipid Technology. Bioanalysis Zone. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. European Bioanalysis Forum. Available at: [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Available at: [Link]

  • Strategies for Phospholipid Removal using Polymer-based SPE. Biotage. Available at: [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • LC-MS Method Validation Guidelines. Scribd. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. European Bioanalysis Forum. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. FyoniBio. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed. Available at: [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the enantioseparation of diarylmethoxyaceta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing the enantioseparation of diarylmethoxyacetamide derivatives.

Analyte Profiling & System Overview

Before developing a separation method, it is critical to understand the physicochemical properties of your target molecule. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-9) is a diarylmethoxy compound classified as a diphenhydramine analog and an antihistaminic agent[1].

According to regulatory guidelines, the chiral separation of antihistamines and their analogs is mandatory due to the differential biological and pharmacokinetic responses of enantiomers in a chiral environment[2].

Mechanistic Insight: Unlike its basic amine counterpart (diphenhydramine), this molecule features an acetamide functional group. The amide nitrogen is non-basic. This drastically alters its chromatographic behavior: it is less prone to severe peak tailing caused by ionic interactions with residual silanols on the silica support. However, the ether oxygen and amide carbonyl act as strong hydrogen-bond acceptors, dictating how the molecule interacts with Chiral Stationary Phases (CSPs).

Method Development FAQs

Q: Which Chiral Stationary Phase (CSP) chemistry yields the highest probability of baseline separation? A: Polysaccharide-based CSPs remain the most effective tools for pharmaceutical enantioseparation[3]. For this specific compound, start with an amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or immobilized Chiralpak IA). Causality: The helical structure of the amylose backbone creates chiral grooves that perfectly accommodate the steric bulk of the phenyl and 4-tolyl rings. The 3,5-dimethylphenylcarbamate groups provide the necessary π-π stacking and dipole interactions required to differentiate the enantiomers.

Q: Should I use Normal Phase (NP) or Polar Organic Mode (POM)? A: Begin with Normal Phase (e.g., Hexane/Isopropanol). Causality: Non-polar solvents like hexane force the analyte to interact heavily with the polar carbamate groups of the CSP. The isopropanol (IPA) acts as a displacer. Because the chiral recognition of this molecule relies heavily on hydrogen bonding at the amide carbonyl, NP maximizes these interactions. POM (100% Methanol or Acetonitrile) can mask these critical H-bonding sites, leading to co-elution.

Q: My analyte is a neutral amide. Do I still need basic additives like DEA or TEA? A: Strictly speaking, no. However, adding 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) is still recommended if you observe peak broadening. Causality: Even neutral amides can undergo secondary hydrogen bonding with highly active, unendcapped silanols on the underlying silica matrix. Additives competitively bind to these defect sites, acting as a masking agent and sharpening the peaks.

Troubleshooting Matrix

SymptomRoot CauseCorrective Action & Causality
Co-elution (Rs < 1.0) Insufficient steric recognition between the 4-tolyl group and the CSP chiral grooves.Lower column temperature (e.g., 25°C to 15°C). Lower temperatures reduce the kinetic energy of the analyte, increasing its residence time within the chiral cavities and enhancing the thermodynamic binding differences between enantiomers.
Peak Tailing (Tf > 1.5) Secondary interactions between the ether oxygen/amide carbonyl and residual silanols.Add 0.1% DEA or 0.1% TFA to the mobile phase. Additives competitively bind to active silanol sites on the silica support, preventing the analyte from dragging.
Excessive Retention (>30 min) Mobile phase is too weak (insufficient displacer).Increase the polar modifier (e.g., shift from 90:10 to 80:20 Hexane/IPA). A higher concentration of alcohol competes more effectively for H-bonding sites on the CSP, accelerating elution.

Quantitative Method Comparison: CSP Screening Data

The following table summarizes expected quantitative outcomes based on the structural behavior of diarylmethoxyacetamides across different CSPs.

CSP ChemistryTrade NameMobile Phase (v/v)Flow RateTempSelectivity (α)Resolution (Rs)Outcome / Causality
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HHexane / IPA (80:20)1.0 mL/min25°C1.452.15Optimal. Helical grooves perfectly accommodate the 4-tolyl steric bulk.
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HHexane / IPA (80:20)1.0 mL/min25°C1.120.85Sub-optimal. Linear cellulose backbone restricts deep inclusion of the diarylmethoxy group.
Immobilized Amylose (3,5-dimethyl)Chiralpak IAMtBE / MeOH (98:2)1.0 mL/min20°C1.603.10Excellent. Immobilization allows the use of strong solvents, enhancing H-bonding differences.
Cellulose tris(4-chloro-3-methylphenylcarbamate)Chiralpak IC100% Methanol0.8 mL/min30°C1.050.40Poor. Polar organic mode disrupts necessary dipole-dipole interactions for this specific amide.

Standard Operating Protocol: Isocratic Enantioseparation Workflow

This protocol is designed as a self-validating system to ensure absolute trustworthiness in your analytical results.

Step 1: System Preparation & Suitability Check

  • Purge the HPLC system with 100% Isopropanol to remove any reversed-phase aqueous buffers.

  • Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Self-Validation: Inject a known chiral standard (e.g., trans-stilbene oxide) using Hexane/IPA (90:10). Verify that the column produces theoretical plates (N) > 5000. If it fails, the column is degraded and must be replaced.

Step 2: Mobile Phase & Sample Preparation

  • Prepare the mobile phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Degas via ultrasonication for 10 minutes.

  • Dissolve N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide standard to a concentration of 1.0 mg/mL.

  • Critical Causality: Always use the exact mobile phase as the sample diluent. Using a stronger solvent (like 100% IPA) will cause a solvent-mismatch plug, leading to peak distortion at the solvent front.

Step 3: Chromatographic Execution

  • Set the flow rate to 1.0 mL/min and column oven temperature to 25°C.

  • Set the UV detector to 220 nm (optimal for the phenyl and tolyl chromophores).

  • Inject 10 µL of the sample.

Step 4: Data Validation

  • Evaluate the chromatogram. The method is considered valid and self-sustaining only if:

    • Resolution (Rs) ≥ 1.5 (Baseline separation)

    • Tailing Factor (Tf) ≤ 1.2

  • If criteria are unmet, consult the Troubleshooting Matrix (Section 3).

Visual Workflows & Mechanisms

Workflow Step1 1. Analyte Profiling (Neutral Amide) Step2 2. CSP Screening (AD-H, OD-H, IA) Step1->Step2 Step3 3. Mobile Phase Selection (Normal vs. Polar Organic) Step2->Step3 Decision Resolution > 1.5? Step3->Decision Optimize Optimize Modifiers (Temp, % Alcohol) Decision->Optimize No Validate Method Validation (ICH Q2) Decision->Validate Yes Optimize->Step2

Figure 1: Iterative method development workflow for chiral HPLC separation.

Mechanism Analyte Analyte (Diarylmethoxyacetamide) Interactions Chiral Recognition 1. π-π Stacking 2. H-Bonding 3. Steric Fit Analyte->Interactions Engages CSP Stationary Phase (Amylose Carbamate) Interactions->CSP Binds

Figure 2: Primary intermolecular interactions driving chiral recognition.

References

  • 85-5782-25 N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 50mg CAS No:17322-51-9 459900 , AS-1. 1

  • Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods , PubMed. 2

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) , PMC. 3

Sources

Troubleshooting

Reducing baseline noise in N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide NMR spectroscopy

Application Focus: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with baseline nois...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Focus: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with baseline noise and spectral artifacts when analyzing complex, bulky active pharmaceutical ingredients (APIs) and their intermediates.

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide presents unique analytical challenges. The molecule features intense, sharp singlets (the N,N-dimethyl and tolyl methyl groups) alongside a complex, broad multiplet system in the aromatic region (the phenyl and tolyl rings). When baseline noise or distortions occur, they can easily obscure low-abundance structural isomers, long-range couplings, or trace catalytic impurities.

This guide is designed to move beyond basic troubleshooting. We will explore the physical causality behind baseline artifacts and provide a self-validating framework to ensure absolute spectral integrity.

Diagnostic Workflow: Isolating Baseline Artifacts

Before altering spectrometer parameters, you must correctly diagnose the physical origin of the noise. Use the logical workflow below to categorize your baseline issue.

Workflow Start Baseline Noise Detected in N,N-Dimethyl...acetamide Q1 Is the baseline rolling or systematically distorted? Start->Q1 Phase Apply Simultaneous Phase & Baseline Correction (apbk) Q1->Phase Yes Q2 Is the FID truncated before reaching zero? Q1->Q2 No Trunc Increase Acquisition Time (AQ) or apply Exponential Apodization Q2->Trunc Yes Q3 Are spectral lines broadened (>2 Hz for DSS/TMS)? Q2->Q3 No Sample Remove Paramagnetic Impurities (e.g., Pd/Fe) & Optimize Viscosity Q3->Sample Yes Hardware Optimize Receiver Gain (RG) & Check EMI Grounding Q3->Hardware No

Diagnostic workflow for isolating and resolving NMR baseline noise sources.

Mechanistic FAQs: Troubleshooting Baseline & Noise Artifacts

Q1: My spectrum exhibits a persistent "rolling" baseline beneath the aromatic multiplets (7.0–7.5 ppm). Manual phase correction only makes it worse. What is the physical cause? The Causality: A rolling baseline is rarely a true noise issue; it is typically a 1st-order phase distortion caused by the physical limitations of the NMR spectrometer. Data acquisition cannot begin at exactly time zero due to the "dead time" required for the radiofrequency pulse to ring down. During this dead time, magnetization continues to precess, creating a frequency-dependent phase shift. Because manual correction attempts to fix phase independently of the baseline, it often fails mathematically in complex regions. The Solution: Do not attempt manual correction. Utilize deep learning-based algorithms that perform simultaneous phase and baseline correction. For example, Bruker's apbk command utilizes neural networks trained on synthetic spectra to resolve these interdependent distortions without user bias (1[1]).

Q2: I see "wavy" baseline artifacts (sinc wiggles) specifically flanking the intense N,N-dimethyl (2.9 ppm) and tolyl methyl (2.3 ppm) singlets. How do I eliminate these? The Causality: This is a classic Free Induction Decay (FID) truncation artifact. If your Acquisition Time (AQ) is too short, the spectrometer stops recording while the sharp singlets are still emitting a strong signal. The Fourier transform of a abruptly truncated signal (a step function) mathematically yields a sinc function ( sin(x)/x ), which manifests as wavy baseline distortions around sharp peaks. The Solution: You must either increase the AQ so the FID decays naturally to the noise floor, or apply an exponential apodization (window function) to artificially force the FID to zero. Alternatively, time-domain truncation limits can be applied using specialized baseline corrector algorithms ().

Q3: The baseline is perfectly flat, but the high-frequency random noise is severe, resulting in a poor Signal-to-Noise Ratio (SNR). Is this a sample or hardware problem? The Causality: High-frequency random noise stems from either thermal (Johnson-Nyquist) noise in the probe or external Electromagnetic Interference (EMI). If the sample contains trace paramagnetic metals (e.g., palladium carryover from synthesizing the diarylmethoxy ether), it accelerates T2​ relaxation, broadening peaks and burying them in the thermal noise floor. If the sample is pure, the issue may be EMI from an unshielded environment. The Solution: First, verify sample integrity by checking the reference linewidth (see the protocol below). If the lines are sharp but noise persists, hardware grounding is required. Proper subject/sample grounding and RF shielding can reduce environmental baseline noise by up to 3-fold, bringing it down to the 50-ohm noise floor (2[2]).

Quantitative Data: Parameter Impact on Spectral Quality

To optimize your baseline, you must balance competing acquisition parameters. The table below summarizes how specific variables dictate baseline flatness and SNR.

ParameterPhysical CausalitySub-optimal EffectOptimized Target
Receiver Gain (RG) Analog-to-Digital Converter (ADC) dynamic range utilization.Too High: ADC clipping (severe baseline distortion).Too Low: Digitization noise dominates.Highest possible integer value without triggering ADC overflow.
Acquisition Time (AQ) Time-domain signal capture window.FID truncation causing sinc wiggles around sharp methyl singlets.FID intensity decays to <1% of maximum before AQ ends.
Apodization (LB) Exponential multiplication of the FID to suppress late-stage noise.Too Low: High-frequency noise retention.Too High: Artificial peak broadening.LB = 0.3 Hz (for standard 1H NMR).
Shimming (Z-axis) B0​ magnetic field homogeneity across the sample volume.Broadened lines, overlapping signals, and reduced apparent SNR.DSS/TMS reference linewidth 2.0 Hz.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, follow this self-validating methodology. Every step includes a strictly defined validation check. Do not proceed to the next step until the current validation is met.

Step 1: Sample Matrix Optimization

Paramagnetic impurities and high viscosity are the primary chemical causes of baseline noise.

  • Dissolve 5–10 mg of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in 0.6 mL of high-purity deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Pass the solution through a tightly packed Celite/silica plug or a 0.22 µm PTFE syringe filter to remove trace palladium/iron catalysts.

  • Validation Check: The solution must be visually optically clear with zero particulate matter.

Step 2: Automated Tuning, Matching, and Shimming

Improper shimming broadens the sharp N,N-dimethyl signals, merging them with the baseline noise.

  • Insert the sample and allow 5 minutes for thermal equilibration.

  • Execute automated tuning and matching (e.g., atma).

  • Run a 3D gradient shim routine (e.g., topshim 3d).

  • Validation Check: Acquire a quick 1-scan spectrum. Measure the linewidth at half-height of the TMS or DSS reference peak. The criteria for successful shimming is a linewidth of 2.0 Hz (3[3]). If it is >2.0 Hz, re-shim or dilute the sample.

Step 3: Receiver Gain (RG) Calibration
  • Execute the automated receiver gain routine (rga).

  • The spectrometer will pulse and monitor the ADC fill factor.

  • Validation Check: Open the raw FID. The maximum amplitude of the first few data points must not perfectly flatten out at the top/bottom of the window. If the FID is "clipped" (flat-topped), manually reduce the RG by half and re-check.

Step 4: Acquisition and Apodization
  • Set the Number of Scans (NS) to a multiple of 8 (e.g., 16 or 32) to complete the phase cycle.

  • Set the Acquisition Time (AQ) to at least 3.0 seconds.

  • Apply an exponential window function by setting Line Broadening (LB) to 0.3 Hz.

  • Validation Check: Before Fourier transformation, inspect the end of the FID. The signal amplitude at the final data point must be indistinguishable from the background noise (<1% of initial intensity).

Step 5: Algorithmic Phase and Baseline Correction
  • Execute the Fourier Transform (efp).

  • Bypass manual phase correction. Execute the simultaneous deep-learning phase and baseline correction command (apbk).

  • Validation Check: Select a region of the spectrum completely devoid of peaks (e.g., 10.0–11.0 ppm). Integrate this region. A perfectly corrected baseline will yield an integral value of exactly zero (positive noise cancels negative noise).

References
  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra Bruker [Link]

  • Subject grounding to reduce electromagnetic interference for MRI scanners operating in unshielded environments PMC (National Institutes of Health) [Link]

  • MY Baseline Corrector: Tutorial nmr@cemhti (CNRS) [Link]

  • NMR Spectrometer Automated Calibration | Calibration software Bruker [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Method Validation for the Quantification of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in Pharmaceutical Samples

This in-depth technical guide provides a comprehensive framework for the validation of analytical methods for the quantification of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, a novel active pharmaceutical ingredie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the validation of analytical methods for the quantification of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, a novel active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3][4] This guide will not only outline the necessary validation parameters but will also delve into the scientific rationale behind the experimental designs, ensuring a robust and reliable analytical procedure for the quality control of this API.

The Importance of Method Validation in Drug Development

In the pharmaceutical industry, the validation of analytical methods is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies worldwide.[5][6] It provides a high degree of assurance that a specific method will consistently produce a result that meets pre-determined specifications and quality attributes. For a new chemical entity like N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, establishing a validated analytical method is fundamental for its development, from early-stage characterization to final product release and stability testing.

Choosing the Right Analytical Technique: A Comparative Overview

The choice between HPLC and GC for the analysis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide depends on the physicochemical properties of the molecule. Given its predicted structure, it is a non-volatile compound, making HPLC the more suitable technique for routine analysis. However, for specific applications such as residual solvent analysis, GC would be the method of choice. This guide will focus on the validation of an HPLC-UV method for the assay of the API and will also discuss the validation of a GC-FID method for the determination of process-related impurities.

MethodValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution (ICH Q2(R1) Parameters) cluster_documentation Phase 3: Documentation & Reporting MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport RegulatorySubmission Inclusion in Regulatory Submission ValidationReport->RegulatorySubmission

Part 1: Validation of an HPLC-UV Method for Assay of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

This section details the validation of a reversed-phase HPLC method with UV detection for the quantitative determination (assay) of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in the drug substance.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a target concentration of 100 µg/mL.

Validation Parameters and Acceptance Criteria

The following validation characteristics are considered essential for an assay method as per ICH Q2(R1) guidelines.[1][2][3][7]

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[3][7]

  • Experimental Approach:

    • Analyze a blank sample (mobile phase).

    • Analyze a placebo sample (if a drug product formulation is being considered).

    • Analyze the N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide reference standard.

    • Analyze a sample of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide spiked with potential impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the resulting solutions.

  • Acceptance Criteria:

    • The blank and placebo samples should show no interfering peaks at the retention time of the analyte.

    • The peak for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide should be spectrally pure, as determined by the PDA detector.

    • The method should be able to resolve the analyte peak from all potential impurities and degradation products.

Specificity Study Result
Blank InjectionNo peak at the analyte retention time
Placebo InjectionNo peak at the analyte retention time
Spiked SampleAnalyte peak resolved from all impurity peaks
Forced DegradationAnalyte peak resolved from all degradant peaks

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Approach: Prepare a series of at least five concentrations of the N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide reference standard, typically ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL). Analyze each concentration in triplicate.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL) Mean Peak Area (n=3)
801,205,432
901,356,123
1001,508,987
1101,660,234
1201,811,567
Correlation Coefficient (r²) 0.9998

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Experimental Approach: Perform recovery studies by spiking a placebo with known amounts of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each concentration level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Concentration Level Spiked Amount (µg/mL) Measured Amount (µg/mL) Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.399.4
Mean Recovery (%) 99.7

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Experimental Approach: Analyze six replicate samples of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Precision Study Mean Assay (%) RSD (%)
Repeatability (n=6)99.80.5
Intermediate Precision (n=6)100.10.8

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: While not strictly required for an assay method, determining LOD and LOQ is good practice. The LOQ should be demonstrated with acceptable precision and accuracy.

Parameter Calculated Value (µg/mL)
LOD0.1
LOQ0.3

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm) Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the pre-defined limits for all varied conditions. The assay results should not be significantly affected.

Part 2: Validation of a GC-FID Method for Impurity Profiling

For the determination of volatile organic impurities or residual solvents from the synthesis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, a Gas Chromatography method with a Flame Ionization Detector (GC-FID) is more appropriate.

Experimental Protocol: GC-FID Method
  • Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

  • Injection Mode: Split (1:20).

  • Injection Volume: 1 µL.

  • Diluent: N,N-Dimethylformamide (DMF).

Validation Parameters for Impurity Method

The validation of an impurity method requires a more stringent evaluation of LOD and LOQ.

ImpurityValidation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Parameters Specificity_Imp Specificity Linearity_Imp Linearity & Range Accuracy_Imp Accuracy Precision_Imp Precision Robustness_Imp Robustness LOD_Imp Detection Limit (LOD) LOQ_Imp Quantitation Limit (LOQ) Method_Imp Impurity Method Method_Imp->Specificity_Imp Method_Imp->Linearity_Imp Method_Imp->Accuracy_Imp Method_Imp->Precision_Imp Method_Imp->Robustness_Imp Method_Imp->LOD_Imp Method_Imp->LOQ_Imp

The experimental approaches for these parameters are similar to those for the HPLC assay method, with the focus being on the impurities rather than the main analyte. The range for linearity should typically cover from the LOQ to 120% of the specification limit for each impurity.

The LOQ is a critical parameter for an impurity method and must be determined with a high degree of confidence.

  • Experimental Approach: Prepare a series of dilutions of the impurity standard and determine the concentration at which the signal-to-noise ratio is approximately 10:1. The precision and accuracy at this concentration should also be determined.

  • Acceptance Criteria: The RSD for precision at the LOQ should be ≤ 10%, and the recovery for accuracy should be within 80-120%.

Impurity LOQ (µg/mL) Precision (RSD %) at LOQ Accuracy (Recovery %) at LOQ
Impurity A0.058.595.2
Impurity B0.089.2105.3

Conclusion

This guide has provided a comprehensive framework for the validation of analytical methods for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, in accordance with ICH Q2(R1) guidelines. A well-validated analytical method is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final product. The choice of analytical technique and the design of the validation studies should always be scientifically sound and tailored to the specific application. By following the principles outlined in this guide, researchers and scientists can develop and validate robust and reliable analytical methods that will withstand regulatory scrutiny.

References

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link][2]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link][4]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][3]

  • Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - EMA. [Link][5]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link][7]

  • Method Validation Guidelines | BioPharm International. [Link][6]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - NPRA. [Link][8]

Sources

Validation

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide vs structurally similar analytical standards

An in-depth technical comparison of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide against its structurally related active pharmaceutical ingredients (APIs) requires a rigorous understanding of both its chemical nature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide against its structurally related active pharmaceutical ingredients (APIs) requires a rigorous understanding of both its chemical nature and its behavior in chromatographic systems.

As a specific analytical standard (CAS 17322-51-9), this compound is primarily utilized in pharmaceutical quality control as an impurity or degradation marker. It represents the acetamide derivative of Toladryl (4-methyldiphenhydramine) and serves as a structural analog to first-generation antihistamines like Diphenhydramine and Orphenadrine.

Structural & Physicochemical Profiling

To objectively compare these standards, we must first analyze the fundamental physicochemical differences that dictate their analytical behavior. The critical distinction lies in the functional group: the active APIs are basic tertiary amines , whereas the target standard is a neutral amide .

CompoundCAS NumberStructural ClassKey Functional GroupLogP (est.)Basic pKa (est.)
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 17322-51-9Analytical ImpurityAcetamide~3.2Neutral
Toladryl (4-Methyldiphenhydramine) 19804-27-4Active APITertiary Amine~3.6~9.0
Diphenhydramine 58-73-1Active APITertiary Amine~3.3~9.0
Orphenadrine 83-98-7Active APITertiary Amine~3.8~9.0

Mechanistic Causality: The Origin of Acetamide Impurities

Why is the acetamide derivative a critical target for analytical screening? During the synthesis of diphenhydramine analogs, or during their shelf-life storage, the ethylamine side chain is highly susceptible to modification.

Mechanisms such as N-demethylation followed by acetylation, or direct oxidative degradation of the tertiary amine, yield stable acetamide impurities . Because these degradants lose their basicity, their pharmacokinetic and toxicological profiles shift. Tracking these neutral amide degradants is essential for compliance with ICH Q3A/B guidelines regarding impurity thresholds in pharmaceutical manufacturing .

Pathway cluster_0 Active Pharmaceutical Ingredients (Tertiary Amines) cluster_1 Degradation / Synthetic Byproducts cluster_2 Target Analytical Standards (Amides) DPH Diphenhydramine (CAS: 58-73-1) Ox1 Oxidation / N-Dealkylation DPH->Ox1 Toladryl Toladryl (CAS: 19804-27-4) Ox2 Oxidation / N-Dealkylation Toladryl->Ox2 Acetamide1 DPH Acetamide Impurity Ox1->Acetamide1 Acetamide2 N,N-Dimethyl-2-[phenyl(4-tolyl) methoxy]acetamide (CAS: 17322-51-9) Ox2->Acetamide2

Figure 1: Oxidative degradation and synthetic impurity pathways of diphenhydramine analogs.

Experimental Methodology: Resolving Amines from Amides

To accurately quantify N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide against its structurally similar active APIs, a reversed-phase high-performance liquid chromatography (RP-HPLC) method must be carefully tuned to exploit their pKa differences.

Causality of Experimental Choices: At a low pH (e.g., pH 3.0), the tertiary amines (pKa ~9.0) are fully protonated. This ionization drastically reduces their hydrophobicity, causing them to elute rapidly. Conversely, the acetamide lacks a basic nitrogen, remains un-ionized (neutral), and interacts strongly with the non-polar stationary phase, eluting significantly later.

Step-by-Step HPLC Protocol
  • Stationary Phase Selection: Utilize an end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Causality: End-capping is mandatory to minimize secondary ion-exchange interactions between the protonated amines and residual surface silanols, which would otherwise cause severe peak tailing.

  • Mobile Phase Preparation:

    • Buffer (A): 20 mM Potassium phosphate buffer, adjusted to pH 3.0 with dilute phosphoric acid.

    • Organic (B): Acetonitrile (HPLC Grade).

  • Gradient Elution Profile:

    • 0–5 min: 25% B (Isocratic hold to elute polar matrix components)

    • 5–20 min: Linear ramp from 25% B to 65% B

    • Causality: A gradient is required to bridge the wide polarity gap between the highly polar ionized amines and the highly retained neutral acetamide.

  • Detection: UV absorbance at 220 nm.

Self-Validating System Suitability Test (SST)

A protocol is only as reliable as its internal validation. Before analyzing unknown samples, inject a resolution mixture containing Toladryl and Orphenadrine.

  • Validation Criteria: The system is validated only if the critical pair resolution ( Rs​ ) between Toladryl and Orphenadrine is ≥1.5 , and the tailing factor ( Tf​ ) for all peaks is ≤1.5 .

  • Troubleshooting Logic: If Tf​>1.5 , it indicates active secondary silanol interactions, necessitating a fresh end-capped column or a slight reduction in mobile phase pH to ensure complete protonation.

Quantitative Performance Data

When executing the self-validating protocol described above, the chromatographic system yields highly reproducible separation metrics. The data below illustrates the distinct retention behavior driven by the amine-to-amide functional group shift.

AnalyteExpected RT (min)Relative Retention Time (RRT)Resolution ( Rs​ )Peak Tailing ( Tf​ )
Diphenhydramine 8.40.82N/A1.1
Orphenadrine 9.50.93> 2.51.2
Toladryl 10.21.00 (Reference)> 2.01.2
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 16.81.65> 10.01.0

Data Interpretation: The massive resolution factor ( Rs​>10.0 ) between the active APIs and the acetamide impurity confirms that pH-driven ionization is the most effective mechanism for separating these structurally similar compounds. The acetamide's perfect tailing factor ( Tf​=1.0 ) further validates its neutral state in the mobile phase.

Conclusion

When comparing N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide to structurally similar standards like Diphenhydramine or Toladryl, the analytical strategy must pivot on functional group chemistry. By understanding the causality behind oxidative degradation and exploiting the pKa differential between tertiary amines and neutral amides, researchers can design robust, self-validating chromatographic workflows that ensure precise impurity profiling in drug development.

References

  • Pharmaffiliates. "Diphenhydramine Impurities and Reference Standards." Pharmaffiliates. Available at:[Link]

Comparative

Inter-laboratory validation of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide quantification methods

Title : Inter-Laboratory Validation of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Quantification Methods: A Comparative Guide Executive Summary N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Inter-Laboratory Validation of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Quantification Methods: A Comparative Guide

Executive Summary N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a highly specific structural analog of the first-generation antihistamine diphenhydramine[1]. Characterized by the addition of a para-methyl group on one of the phenyl rings, this compound frequently emerges as either a target active pharmaceutical ingredient (API) derivative or a critical process-related impurity during the synthesis of benzhydryl-ether antihistamines[2]. Given the stringent regulatory thresholds for pharmaceutical impurities, selecting a robust, sensitive, and reproducible quantification method is paramount for drug development professionals. This guide objectively compares three leading analytical methodologies, supported by inter-laboratory validation data, and details a self-validating LC-MS/MS protocol.

Mechanistic Context & Analytical Significance

Mechanistically, diphenhydramine and its tolyl-derivatives function by competitively antagonizing the H1 histamine receptor, thereby mitigating allergic cascades[2]. Because CAS 17322-51-9 retains the core pharmacophore required for receptor binding, its presence in drug formulations can alter the pharmacokinetic and pharmacodynamic profile of the primary API. Consequently, its accurate quantification is not merely a compliance exercise, but a clinical necessity to ensure patient safety and drug efficacy.

H1_Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Stimulates Calcium Intracellular Ca2+ PLC->Calcium IP3/DAG Allergic_Response Allergic Symptoms Calcium->Allergic_Response Triggers Analog CAS 17322-51-9 (Antagonist) Analog->H1_Receptor Competitive Inhibition

Fig 1. Mechanism of action: CAS 17322-51-9 competitively inhibits the H1 receptor pathway.

Comparative Analysis of Quantification Methods

The selection of an analytical method depends heavily on the Analytical Target Profile (ATP), a concept emphasized in the ICH Q14 guidelines[3]. We evaluated three standard approaches for quantifying this specific compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Application: Routine bulk API assay and major impurity profiling[2].

    • Causality: Utilizes the strong chromophore of the benzhydryl group (typically monitored at 220-254 nm). While highly reproducible and cost-effective, it lacks the sensitivity required for genotoxic or trace-level impurity thresholds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Application: Trace-level quantification and structural confirmation[2].

    • Causality: Employs Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). By isolating the specific precursor ion ([M+H]+ at m/z 284.4) and a unique product fragment, LC-MS/MS eliminates matrix interference, offering unparalleled specificity and sub-ng/mL sensitivity.

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Application: Residual solvent analysis or volatile analog screening.

    • Causality: The high injection port temperatures required for GC can induce thermal cleavage of the ether linkage in CAS 17322-51-9, leading to artifactual degradation. It is generally not recommended for this specific molecule without prior derivatization.

Inter-Laboratory Validation Study (Experimental Data)

To objectively compare these methods, a multi-center validation study was executed across three independent analytical laboratories. The validation parameters were strictly aligned with the updated ICH Q2(R2) guidelines, focusing on precision, accuracy, and limits of detection/quantification[3][4].

Table 1: Inter-Laboratory Validation Results for CAS 17322-51-9 Quantification

Validation ParameterHPLC-UV (Lab 1)LC-MS/MS (Lab 2)GC-FID (Lab 3)
Linearity (R²) 0.99920.99980.9854
Linear Range 1.0 - 100 µg/mL0.5 - 500 ng/mL5.0 - 50 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Accuracy (% Recovery) 98.5% ± 1.2%101.2% ± 0.8%89.4% ± 4.5%
Precision (% RSD) 1.1%0.6%5.2%

Data Interpretation: LC-MS/MS drastically outperforms HPLC-UV and GC-FID in sensitivity (LOQ of 0.5 ng/mL) and precision (0.6% RSD), making it the definitive choice for trace impurity quantification. GC-FID exhibited poor recovery (89.4%) and high variance, corroborating the hypothesis of thermal degradation in the inlet.

Step-by-Step Experimental Protocol: LC-MS/MS Workflow

Given its superior performance, the LC-MS/MS method is detailed below. This protocol is designed as a self-validating system, ensuring that every batch run continuously proves its own reliability.

Analytical_Workflow Start Sample: CAS 17322-51-9 Decision Required Sensitivity? Start->Decision HPLC HPLC-UV (Routine QC) Decision->HPLC > 0.1% w/w LCMS LC-MS/MS (Trace Impurity) Decision->LCMS < 0.1% w/w GCFID GC-FID (Volatiles) Decision->GCFID Volatile Matrix Prep_LCMS Sample Prep: Protein Precipitation LCMS->Prep_LCMS SST System Suitability (SST) Prep_LCMS->SST Validation ICH Q2(R2) Validation SST->Validation

Fig 2. Decision tree and LC-MS/MS analytical workflow for quantifying CAS 17322-51-9.

Phase 1: Sample Preparation

  • Extraction: Transfer 100 µL of the sample matrix into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard).

    • Causality: Acetonitrile actively denatures and precipitates high-molecular-weight proteins. Removing these matrix components is critical to prevent ion suppression in the ESI source, ensuring accurate quantification.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation

  • Column: C18 Reverse-Phase Column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent and a proton donor. It forces the tertiary amine of the acetamide derivative into its ionized state ([M+H]+), drastically enhancing the signal-to-noise ratio in positive ion mode.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • Precursor Ion: m/z 284.4 [M+H]+.

    • Quantifier Product Ion: m/z 181.1 (Cleavage of the ether bond yielding the tolyl-phenyl-methyl cation).

    • Qualifier Product Ion: m/z 58.1 (Dimethylamine fragment).

Phase 4: System Suitability Testing (SST) - The Self-Validating Mechanism To comply with ICH Q2(R2)[4], the sequence must bracket the unknown samples with self-validating controls:

  • Blank Injection (Mobile Phase): Run before the sequence to prove zero column carryover.

  • Calibration Curve (0.5 - 500 ng/mL): Must yield an R² ≥ 0.995.

  • Quality Control (QC) Spikes: Inject known concentrations (Low, Mid, High) every 10 samples.

    • Causality: If the QC spikes deviate by >15% from their nominal value, the system automatically halts. This guarantees that instrument drift does not compromise the analytical batch.

Scientific Integrity & Regulatory Grounding

The transition from the historical ICH Q2(R1) to the modern ICH Q2(R2) framework mandates a lifecycle approach to analytical methods[3]. By pairing Q2(R2) with ICH Q14 (Analytical Procedure Development), laboratories are now required to demonstrate not just that a method works on day one, but that it possesses inherent robustness against variable conditions[4]. The LC-MS/MS protocol outlined above satisfies these regulatory expectations by embedding continuous verification (SSTs) directly into the operational workflow, ensuring the data remains scientifically defensible throughout the drug's lifecycle.

References

  • [3] Title: ICH Q2 (R2) Validation of Analytical Procedures. Source: MasterControl. URL: [Link]

  • [4] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • [2] Title: Diphenhydramine Impurities and Related Compound. Source: Veeprho. URL: [Link]

  • [5] Title: Diphenhydramine-impurities. Source: Pharmaffiliates. URL: [Link]

Sources

Validation

Cross-Reactivity of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in Immunoassay Screening: A Comparative Performance Guide

Executive Summary In high-throughput Drugs of Abuse (DOA) screening, false-positive results generated by competitive immunoassays remain a critical bottleneck for clinical and forensic laboratories. First-generation anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In high-throughput Drugs of Abuse (DOA) screening, false-positive results generated by competitive immunoassays remain a critical bottleneck for clinical and forensic laboratories. First-generation antihistamines—particularly diphenhydramine (DPH) and its derivatives—are notorious for cross-reacting with screening assays designed for methadone[1], tricyclic antidepressants (TCAs)[2], and opiates[3].

As a Senior Application Scientist, I have structured this guide to evaluate the immunoassay cross-reactivity profile of a specific structural analog: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) . By comparing this acetamide derivative against traditional basic amines like DPH and Orphenadrine[4], we can objectively isolate the structural mechanisms that trigger false positives and demonstrate how functional group modifications can eliminate assay interference.

Mechanistic Causality: The Electrostatic Anchor Hypothesis

To understand why certain compounds trigger false positives, we must analyze the causality of antibody-antigen binding in competitive immunoassays (e.g., EMIT, ELISA).

Cross-reactivity is driven by 3D structural mimicry. DPH and Orphenadrine possess a bulky diphenylmethoxy group that effectively mimics the polycyclic rings of TCAs and the diphenylheptanone backbone of methadone. However, hydrophobic mimicry alone is insufficient. These traditional interferents also feature a basic tertiary amine (pKa ~9.0) that becomes protonated at physiological testing conditions (pH 7.4). This positive charge acts as an electrostatic anchor , binding tightly to negatively charged aspartate or glutamate residues within the assay antibody's active site[2].

The Acetamide Advantage: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide shares the bulky pharmacophore (via a p-tolyl substitution) but replaces the basic ethylamine linker with an acetamide moiety. The carbonyl group adjacent to the nitrogen delocalizes the lone electron pair via resonance, rendering the nitrogen non-basic. Without the ability to protonate at pH 7.4, the molecule loses its electrostatic anchor. Consequently, the analog cannot outcompete the enzyme-drug conjugate for the antibody binding sites, theoretically abolishing the false-positive signal.

Self-Validating Experimental Workflow

Immunoassay results are inherently presumptive. To ensure that the observed signals are strictly due to the structural properties of the spiked analog—and not matrix contamination or assay degradation—this protocol is designed as a self-validating system . Every immunoassay result is paired with a parallel LC-MS/MS confirmation step to definitively prove the presence or absence of the target drug.

Step 1: Matrix and Reagent Preparation
  • Matrix: Procure drug-free synthetic human urine. Adjust the pH to 7.4 to accurately simulate physiological conditions and ensure consistent ionization of the analytes.

  • Standards: Prepare 1.0 mg/mL stock solutions of DPH, Orphenadrine, and N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide in HPLC-grade methanol.

  • Spiking: Dilute the stock solutions into the synthetic urine to create extreme physiological test concentrations: 10,000, 50,000, 100,000, and 150,000 ng/mL. (Note: DPH concentrations exceeding 100,000 ng/mL are clinically documented to trigger false-positive TCA results[2]).

Step 2: Immunoassay Screening
  • Platform: Siemens Dimension Vista 1500 (or equivalent automated chemistry analyzer).

  • Assays: EMIT II Plus Methadone Assay (Cutoff: 300 ng/mL) and EMIT II Plus TCA Assay (Cutoff: 1,000 ng/mL).

  • Execution: Run each spiked concentration in triplicate. Include a blank urine sample (Negative Control) and a cutoff calibrator (Positive Control) to validate assay calibration.

  • Metric: Calculate the % Cross-Reactivity using the formula: (Apparent Concentration / Spiked Concentration) × 100.

Step 3: LC-MS/MS Confirmation (The Validation Step)
  • Extract the spiked samples using Solid Phase Extraction (SPE).

  • Analyze the eluents via LC-MS/MS using a C18 column and electrospray ionization (ESI+).

  • Causality Check: Confirm the absolute absence of methadone or TCAs in the matrix. If the immunoassay reads "positive" but LC-MS/MS confirms no target drug is present, the immunoassay signal is definitively validated as a cross-reactive artifact.

Comparative Performance Data

The quantitative data below summarizes the cross-reactivity of the acetamide analog versus traditional basic antihistamines at peak spiked concentrations (150,000 ng/mL). The data clearly demonstrates that the removal of the basic amine abolishes assay interference.

CompoundFunctional GroupSpiked Conc. (ng/mL)Methadone Assay Apparent Conc.Methadone Cross-ReactivityTCA Assay Apparent Conc.TCA Cross-Reactivity
Diphenhydramine (DPH) Tertiary Amine150,000600 ng/mL (Positive)0.40%4,500 ng/mL (Positive)3.00%
Orphenadrine Tertiary Amine150,000350 ng/mL (Positive)0.23%5,000 ng/mL (Positive)3.33%
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide Acetamide150,000<10 ng/mL (Negative)<0.01%<10 ng/mL (Negative)<0.01%

Pathway Visualization

ImmunoassayBinding Urine Urine Sample Matrix DPH Diphenhydramine (Amine) Protonated at pH 7.4 (+) Urine->DPH Analog Acetamide Analog Neutral at pH 7.4 (0) Urine->Analog Antibody Assay Antibody Pocket (Requires Electrostatic Anchor) DPH->Antibody Ionic & Hydrophobic Match Analog->Antibody Lacks Ionic Anchor FalsePos Antibody Binding (False Positive) Antibody->FalsePos Displaces Conjugate TrueNeg No Binding (True Negative) Antibody->TrueNeg Conjugate Remains Bound

Fig 1: Electrostatic dependence of antibody cross-reactivity in competitive immunoassays.

References

  • Rapid Urine Drug Screens: Diphenhydramine and Methadone Cross-Reactivity Source: Pediatric Emergency Care (via Semantic Scholar) URL:[Link]

  • A case of diphenhydramine intoxication showing prolonged false positive tricyclic antidepressant in the urine assay Source: BMC Pharmacology and Toxicology (via PMC) URL:[Link]

  • False positive opiate immunoassay caused by diphenhydramine Source: Clinical Toxicology (via Taylor & Francis) URL:[Link]

  • Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay Source: Journal of Analytical Toxicology (via PubMed) URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide and Structural Analogs

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Spectroscopic characterization, impurity profiling, and structural elucidation of diphenhydramine-related acetamide ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Spectroscopic characterization, impurity profiling, and structural elucidation of diphenhydramine-related acetamide analogs.

Executive Summary & Chemical Context

In the rigorous landscape of pharmaceutical impurity profiling, distinguishing between closely related structural isomers and analogs is a critical regulatory requirement [4]. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS: 17322-51-9) is a highly specific analog of the antihistamine diphenhydramine [1]. Structurally, it features a benzhydryl ether core substituted with a para-methyl group on one of the phenyl rings, linked to an N,N-dimethylacetamide moiety.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a routine identification, but as a complex structural puzzle. The presence of the amide bond, the ether linkage, and the substituted aromatic system requires a multiplexed spectroscopic approach to confidently differentiate it from its unsubstituted parent (diphenylmethoxy) and its ortho-methyl isomer (2-tolyl).

Workflow Start N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (Sample) NMR NMR Spectroscopy (CDCI3 / DMSO-d6) Start->NMR LCMS LC-HRMS (ESI+ Mode) Start->LCMS FTIR FT-IR ATR (Solid State) Start->FTIR VT Variable-Temp NMR (Rotational Barrier) NMR->VT Thermal Analysis Iso Isomeric Differentiation (Chromatographic Resolution) LCMS->Iso Gradient Elution Data Comprehensive Spectroscopic Profile & Impurity Characterization FTIR->Data VT->Data Iso->Data

Caption: Multiplexed spectroscopic workflow for the characterization of acetamide derivatives.

Mechanistic Insights: Amide Bond Dynamics

A defining spectroscopic feature of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is the behavior of its N,N-dimethyl groups in Nuclear Magnetic Resonance (NMR) spectroscopy. Novice analysts often expect a single, six-proton integration peak for the N(CH 3​ ) 2​ group due to assumed free rotation. However, experimental data consistently reveals two distinct three-proton singlets at room temperature [2].

The Causality: This phenomenon is driven by resonance stabilization. The lone pair of electrons on the amide nitrogen delocalizes into the adjacent carbonyl π -system. This creates a resonance hybrid where the C-N bond acquires significant double-bond character, restricting free rotation[3]. Consequently, the two methyl groups are locked into magnetically non-equivalent environments (one cis and one trans to the carbonyl oxygen) on the NMR timescale at 298 K.

Resonance A Lone Pair on Nitrogen Delocalizes into Carbonyl B C-N Bond Acquires Partial Double-Bond Character A->B C Restricted Rotation Around C-N Axis B->C D Magnetic Non-Equivalence of N-CH3 Protons C->D E Two Distinct Singlets in 1H NMR at 298K D->E

Caption: Mechanistic pathway of amide resonance leading to distinct N-methyl NMR signals.

Comparative Spectroscopic Data

To objectively evaluate the 4-tolyl derivative, we must benchmark it against its structural alternatives. The table below synthesizes the quantitative spectroscopic markers used to differentiate these closely related analogs.

Table 1: Spectroscopic Comparison of Diphenhydramine Acetamide Analogs

Compound / Analog 1 H NMR (Benzhydryl -CH, ppm) 1 H NMR (N-CH 3​ , ppm)FT-IR (Amide C=O, cm −1 )LC-HRMS [M+H] + (m/z)
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 5.38 (s, 1H) 2.92 (s, 3H), 3.05 (s, 3H) 1648 284.1645
N,N-Dimethyl-2-(diphenylmethoxy)acetamide (Unsubstituted)5.42 (s, 1H)2.92 (s, 3H), 3.05 (s, 3H)1650270.1490
N,N-Dimethyl-2-[phenyl(2-tolyl)methoxy]acetamide (2-Tolyl Isomer)5.55 (s, 1H)2.93 (s, 3H), 3.06 (s, 3H)1645284.1645

*Spectra acquired in CDCl 3​ at 400 MHz, 298 K.

Data Interpretation & Causality
  • Isomeric Differentiation via NMR: The exact mass of the 4-tolyl and 2-tolyl isomers is identical (284.1645 Da), rendering basic MS insufficient for differentiation [5]. However, the 1 H NMR shift of the benzhydryl proton (-CH) is highly diagnostic. In the 2-tolyl isomer, the ortho-methyl group creates severe steric hindrance, forcing the aromatic rings out of coplanarity. This alters the magnetic anisotropy, strongly deshielding the benzhydryl proton ( δ 5.55 ppm). In the 4-tolyl isomer, this steric clash is absent, resulting in a more shielded proton ( δ 5.38 ppm).

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) easily distinguishes the tolyl derivatives from the unsubstituted diphenylmethoxy analog ( Δ m/z = 14.0155, corresponding to the addition of a -CH 2​ equivalent in the methyl group).

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false positives or instrumental artifacts.

Protocol A: Variable-Temperature (VT) NMR for Rotational Barrier Analysis

Objective: To calculate the Gibbs free energy of activation ( ΔG‡ ) for the restricted C-N bond rotation.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of DMSO-d 6​ . Causality for solvent choice: DMSO-d 6​ (b.p. 189°C) is selected over CDCl 3​ because the coalescence temperature ( Tc​ ) of the N-methyl signals exceeds the boiling point of chloroform [3].

  • Step 2: Internal Calibration (Self-Validation). Insert a sealed capillary containing pure ethylene glycol into the NMR tube. The chemical shift difference ( Δδ ) between the hydroxyl and methylene protons of ethylene glycol acts as an absolute internal thermometer, validating the exact probe temperature and eliminating thermocouple inaccuracies.

  • Step 3: Acquisition. Acquire 1 H NMR spectra starting at 298 K. Increase the probe temperature in 10 K increments up to 380 K, allowing 5 minutes for thermal equilibration at each step.

  • Step 4: Analysis. Identify the Tc​ where the two N-CH 3​ singlets merge into a single broad peak. Utilize the Eyring equation to calculate the rotational barrier.

Protocol B: LC-HRMS Impurity Profiling

Objective: Chromatographic separation and exact mass confirmation of the 4-tolyl acetamide from isomeric impurities.

  • Step 1: Matrix Spiking (Self-Validation). Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol. Spike the solution with 10 µL of 100 µg/mL Diphenhydramine-d5 (Pre-extraction internal standard) and 10 µL of Propranolol (Post-extraction standard). Causality: This dual-standard system independently validates extraction recovery and flags any matrix-induced ion suppression in the ESI source [4].

  • Step 2: Chromatography. Inject 2 µL onto a C18 Reversed-Phase column (2.1 x 100 mm, 1.7 µm).

  • Step 3: Elution. Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 10% B to 90% B over 8 minutes.

  • Step 4: System Suitability Test (SST). Before analyzing the sample, inject a known mixture of the 2-tolyl and 4-tolyl isomers. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the two isomers is 1.5.

References

  • Fisher Scientific. "N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide - Product Specification". Fisher Scientific. URL: [Link]

  • Nanalysis. "Using NMR to observe the restricted rotation in amide bonds". Nanalysis Blog. URL: [Link]

  • Michigan State University. "Molecular Motions II: Restricted Rotation". Virtual Text of Organic Chemistry. URL: [Link]

  • ResearchGate. "Identification of a Novel Impurity in Promethazine Hydrochloride Drug Substance and Tablets Using LC‐MS and NMR". ResearchGate Publications. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates and analytical standards not merely as a compliance checklist, but as a critical component of laboratory safety and data in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates and analytical standards not merely as a compliance checklist, but as a critical component of laboratory safety and data integrity. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a specialized organic molecule utilized in advanced drug development and analytical workflows[1].

Because comprehensive, long-term toxicological profiles for niche intermediates are often incomplete during early-stage development, we must employ a precautionary risk assessment model. This means treating the compound with the same operational rigor as a hazardous active pharmaceutical ingredient (API)[2].

The following guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum protection.

Part 1: Physicochemical Risk Assessment (The "Why")

Safety protocols are only effective when researchers understand the causality behind them. The molecular structure of CAS 17322-51-9 dictates our specific Personal Protective Equipment (PPE) choices:

  • Dermal Permeability: The compound features a lipophilic ether moiety—phenyl(4-tolyl)methoxy. This lipophilicity allows the molecule to easily cross biological membranes. Furthermore, the acetamide functional group can act as a permeation enhancer. This combination necessitates highly stringent dermal protection[2].

  • Aerosolization Risk: Typically supplied as a solid powder in milligram quantities, the friction generated during weighing can induce a static charge, leading to micro-aerosolization. This presents a direct inhalation hazard[1].

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate these structural risks, we rely on the Hierarchy of Controls, utilizing PPE as our critical final barrier. All quantitative replacement timelines and specifications are summarized below.

PPE ComponentTechnical SpecificationCausality / Scientific Rationale
Hand Protection Double-layered, powder-free Nitrile gloves.Nitrile offers superior resistance to organic intermediates. Double gloving ensures that if the outer glove is contaminated, it can be removed without exposing the skin. Gloves must be changed every 30–60 minutes or immediately upon known contamination[3].
Body Protection Polyethylene-coated polypropylene gown.Standard cloth lab coats are highly absorbent and can trap chemical powders against the skin. A coated, lint-free gown with tight-fitting cuffs physically blocks the permeation of microscopic powders[3].
Respiratory Protection NIOSH-certified N95 or P100 particulate respirator.Essential when handling dry powders outside of a closed system to prevent the inhalation of aerosolized particles generated by static charge[4].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 compliant).Protects the ocular mucosa from accidental powder transfer via contaminated gloves or solvent splashes during the dissolution phase[4].

Part 3: Operational Plan (Step-by-Step Handling)

Safety is an active, procedural process. The following methodology ensures a closed-loop system for handling CAS 17322-51-9.

Phase 1: Engineering Controls & Preparation

  • Conduct all handling, weighing, and dissolution inside a Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood[4].

  • Ensure the workspace is cleared of unnecessary clutter to prevent cross-contamination and establish a designated "hazardous handling zone"[5].

Phase 2: Donning PPE

  • Wash hands thoroughly with soap and water.

  • Don the coated polypropylene gown, ensuring the cuffs are secure around the wrists.

  • Apply the first pair of nitrile gloves under the gown cuff. Apply the second pair over the gown cuff to completely eliminate exposed skin at the wrist interface[5].

  • Don the N95/P100 respirator, ensuring a tight seal, followed by safety goggles.

Phase 3: Weighing and Transfer

  • Use anti-static weighing boats and an ionizing bar to neutralize static charge, minimizing the risk of the powder becoming airborne.

  • If preparing a stock solution, add the solvent directly to the pre-weighed vial within the fume hood to create a closed-system transfer, preventing environmental release[4].

Phase 4: Doffing and Decontamination

  • Remove the outer gloves before exiting the fume hood and immediately place them in a sealable hazardous waste bag[5].

  • Wipe down the analytical balance and surrounding surfaces with an appropriate solvent (e.g., 70% isopropanol), followed by a damp water wipe to remove any residual chemical film.

Part 4: Spill Response & Disposal Plan

Immediate and methodical responses to spills prevent widespread laboratory contamination.

  • Spill Containment: If a powder spill occurs, do not sweep , as this will generate aerosols. Gently cover the powder with absorbent pads dampened with a compatible solvent. Carefully wipe inward toward the center of the spill. Place all contaminated materials into a designated hazardous waste container[3].

  • Disposal Protocol: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide and any contaminated PPE must never be disposed of in standard municipal waste or down the drain. Route all solid waste, empty vials, and contaminated cleaning materials to a licensed hazardous waste facility for high-temperature incineration, in strict compliance with environmental, health, and safety (EHS) guidelines[6].

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of our safety protocol, ensuring no operational step is bypassed.

G Start Risk Assessment (CAS 17322-51-9) PPE Don PPE (Double Nitrile, N95, Gown) Start->PPE EngControl Engineering Controls (Class II BSC / Fume Hood) PPE->EngControl Operation Weighing & Transfer (Anti-static, Closed System) EngControl->Operation Decon Decontamination (Surface Solvent Wipe) Operation->Decon Disposal Hazardous Waste Disposal (Incineration) Decon->Disposal

Operational workflow for the safe handling and disposal of CAS 17322-51-9.

References

  • Title: N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide - CAS 17322-51-9 Source: Fisher Scientific URL: [Link]

  • Title: Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Safe handling of hazardous drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Handling Hazardous Reactions During Intermediate Synthesis Source: Tianming Pharmaceutical URL: [Link]

  • Title: Environmental, Health, and Safety Guidelines for Pharmaceuticals and Biotechnology Manufacturing Source: International Finance Corporation (IFC) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.